Tautomycetin
Description
Properties
CAS No. |
119757-73-2 |
|---|---|
Molecular Formula |
C33H50O10 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+ |
InChI Key |
VAIBGAONSFVVKI-BUVRLJJBSA-N |
SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
Isomeric SMILES |
CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C |
Canonical SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
Pictograms |
Acute Toxic |
Synonyms |
(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester |
Origin of Product |
United States |
Foundational & Exploratory
Tautomycetin: A Deep Dive into its Chemical Architecture and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomycetin, a natural product isolated from Streptomyces griseochromogenes, is a potent and highly selective inhibitor of protein phosphatase 1 (PP1).[1] Its unique structural features, including a linear polyketide chain and a reactive maleic anhydride (B1165640) moiety, are crucial for its biological activity.[1] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supplemented with key quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.
Chemical Structure and Stereochemistry
This compound is a complex polyketide with a defined stereochemical architecture. Its systematic IUPAC name is (3R,4R,5R,8S,9S,12R)-12-{(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl}-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl (3R)-3-hydroxy-3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoate.[1] The molecule possesses multiple chiral centers, the specific configurations of which are essential for its high-affinity and selective binding to PP1.
The core structure consists of a long aliphatic chain with several hydroxyl and methyl substitutions, terminating in a reactive dialkylmaleic anhydride group. This anhydride is a key pharmacophore, responsible for the covalent interaction with the target protein.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₀O₁₀ | [1] |
| Molar Mass | 606.75 g/mol | [1] |
| CAS Number | 119757-73-2 | [1] |
| Appearance | Colorless liquid or powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
The crystal structure of this compound in complex with its biological target, protein phosphatase 1 (PP1), has been elucidated, providing critical insights into its mechanism of action.
| Parameter | Value | Reference |
| PDB ID | 6ALZ | [3] |
| Resolution | 2.3 Å | [3] |
| Space Group | P2₁2₁2₁ | [3] |
| Unit Cell Dimensions (a, b, c) | 61.76 Å, 78.52 Å, 130.76 Å | [3] |
Biological Activity
This compound is a highly potent and selective inhibitor of protein phosphatase 1. Its inhibitory activity has been quantified against various phosphatases, highlighting its specificity for PP1.
| Target | IC₅₀ (nM) | Reference |
| Protein Phosphatase 1 (PP1) | 1.6 | [4] |
| Protein Phosphatase 2A (PP2A) | 62 | [4] |
| Protein Phosphatase 4 (PP4) | >1000 | [3] |
| Protein Phosphatase 5 (PP5) | >1000 | [3] |
| SH2-containing phosphatase 2 (SHP2) | 2900 | [3] |
Experimental Protocols
Determination of IC₅₀ for PP1 Inhibition (Colorimetric Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against PP1 using a colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Purified recombinant PP1 enzyme
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the PP1 enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
PP1 enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Logical Relationships
This compound Biosynthesis Pathway
The biosynthesis of this compound in Streptomyces is a complex process involving type I polyketide synthases (PKS) and a series of tailoring enzymes. The pathway starts with a primer unit and involves sequential condensation of extender units, followed by reductive modifications and cyclization to form the final product.
Caption: Simplified workflow of this compound biosynthesis.
Mechanism of PP1 Inhibition by this compound
This compound exerts its inhibitory effect by binding to the catalytic subunit of PP1. The interaction involves both non-covalent and covalent binding. The maleic anhydride moiety of this compound forms a covalent adduct with a specific cysteine residue (Cys127) within the active site of PP1, leading to irreversible inhibition.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomycetin's Mechanism of Action on Protein Phosphatase 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tautomycetin (TTN), a linear polyketide produced by Streptomyces sp., has emerged as a highly potent and selective inhibitor of Protein Phosphatase 1 (PP1), a critical serine/threonine phosphatase involved in a myriad of cellular processes. This selectivity is of significant interest for both basic research and therapeutic development, as it allows for the specific interrogation of PP1-mediated signaling pathways. This technical guide elucidates the intricate molecular mechanism underpinning this compound's action on PP1, detailing the structural basis of their interaction, the kinetics of inhibition, and the key determinants of its remarkable selectivity. We further provide a compilation of quantitative inhibitory data and outline the experimental methodologies employed in these seminal discoveries.
Introduction to this compound and Protein Phosphatase 1
Protein Phosphatase 1 (PP1) is a ubiquitously expressed enzyme that plays a pivotal role in regulating a vast array of physiological functions, including cell cycle progression, glycogen (B147801) metabolism, muscle contraction, and neuronal signaling.[1][2] The catalytic subunit of PP1 (PP1c) associates with a diverse array of regulatory and targeting subunits that dictate its subcellular localization and substrate specificity.[2][3] Given its central role, the dysregulation of PP1 activity is implicated in numerous diseases, making it a compelling target for therapeutic intervention.
Natural toxins have proven to be invaluable chemical tools for dissecting the functions of protein phosphatases.[4][5] However, many of these inhibitors, such as okadaic acid and microcystin, exhibit limited selectivity, often inhibiting multiple members of the PPP family of phosphatases with similar potencies.[4][5] this compound stands out as a notable exception, demonstrating a pronounced preference for PP1 over other related phosphatases like PP2A.[1][6]
The Molecular Mechanism of this compound's Inhibition of PP1
The inhibitory action of this compound on PP1 is a result of a highly specific and intricate series of molecular interactions that culminate in the covalent modification of the enzyme.
Binding to the Active Site and Hydrophobic Groove
The crystal structure of the PP1:this compound complex reveals that TTN binds to the catalytic cleft of PP1, occupying both the active site and a neighboring hydrophobic groove.[4][7] The this compound molecule, in its diacid tautomeric form, orients itself such that its diacid moiety interacts with the active site, while its diene/alkene tail extends into the hydrophobic groove.[4][7]
Key interactions within the active site include:
-
The C6' carboxyl group of TTN forms a bidentate salt bridge with Arg96 of PP1 and a hydrogen bond with Tyr272.[4][7]
-
The C7' carboxyl group of TTN forms a bidentate salt bridge with Arg221.[4][7]
-
The C3' hydroxyl group forms a hydrogen bond with the backbone amide of Val250.[4][7]
-
The C12 and C14 hydroxyl groups form hydrogen bonds with Arg221.[4][7]
-
The C7' carboxyl group's oxygens also form hydrogen bonds with the two manganese ion-coordinated water molecules in the active site.[4][7]
These interactions position the remainder of the this compound molecule within the hydrophobic groove, which is lined by residues Cys127, Ile130, Val192, Trp206, and Val223.[4][7]
Covalent Bond Formation: The Key to Selectivity
The hallmark of this compound's high selectivity for PP1 is the formation of a covalent bond with a PP1-specific cysteine residue, Cys127.[4][5][7][8] This covalent linkage is formed via a Michael addition reaction, where the nucleophilic thiol group of Cys127 attacks the α,β-unsaturated diene/alkene moiety of this compound.[4][7] The reactivity of Cys127 is enhanced by its local microenvironment within the protein.[4][7] This covalent modification results in the irreversible inhibition of PP1.[7]
The presence of Cys127 is a key distinguishing feature of PP1 compared to other PPP family members, which typically have a different amino acid at the equivalent position. This structural variance is the primary determinant of this compound's remarkable selectivity.[4]
Inhibition Kinetics
Consistent with its covalent and irreversible mode of action, this compound exhibits noncompetitive inhibition of PP1.[7] This indicates that the inhibitor does not simply compete with the substrate for binding to the active site but rather inactivates the enzyme through covalent modification.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potency of this compound against PP1 and its selectivity over other phosphatases have been quantified in several studies. The following table summarizes the reported IC50 values.
| Phosphatase | This compound IC50 | Reference |
| PP1 | 38 pM | [4][7] |
| PP1 | 1.6 nM | [1][6] |
| PP2A | ~5.3 nM (139-fold higher than PP1) | [4][7] |
| PP2A | 62 nM | [1][6] |
| PP4 | >1000-fold higher than PP1 | [4][7] |
| PP5 | ~11.9 nM (313-fold higher than PP1) | [4][7] |
| PP6 | >1000-fold higher than PP1 | [4][7] |
| PP2B (Calcineurin) | Ineffective inhibition | [4][7] |
| SHP2 (Tyrosine Phosphatase) | 2900 nM | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme concentrations used.
Structural Comparison with Tautomycin
Tautomycin (TTM) is a structurally related natural product that also inhibits PP1. However, TTM is significantly less selective than this compound.[4][7] The key structural difference lies in the hydrophobic tail: this compound possesses a diene/alkene moiety, whereas Tautomycin has a spiroketal group.[1][4][7] While both molecules' diacid portions bind to the PP1 active site in a similar fashion, only this compound's diene/alkene tail can act as a Michael acceptor for the covalent addition of Cys127.[4][7] This lack of a reactive group in Tautomycin prevents covalent bond formation, explaining its lower potency and selectivity for PP1.
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of biochemical and structural biology techniques. Below are overviews of the key experimental protocols.
In Vitro Phosphatase Activity Assays
-
Objective: To determine the inhibitory potency (IC50) of this compound against various protein phosphatases.
-
Methodology 1: Fluorogenic Substrate Assay
-
Purified recombinant protein phosphatases (PP1, PP2A, PP4, PP5, PP6, PP2B) are used.
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the phosphatase, assay buffer, and a fluorogenic substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).
-
This compound is added at varying concentrations to determine the dose-dependent inhibition.
-
The reaction is initiated and incubated at a controlled temperature.
-
The hydrolysis of DiFMUP by the phosphatase generates a fluorescent product, which is measured using a fluorescence plate reader.
-
The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
-
Methodology 2: Radiolabeled Substrate Assay
-
A radiolabeled substrate, such as [³²P]-phosphorylase a or [³²P]-phosphohistone, is used.
-
The assay is conducted in a similar manner to the fluorogenic assay, with the phosphatase and varying concentrations of this compound.
-
The reaction is stopped, and the amount of released [³²P]-phosphate is quantified using techniques like liquid scintillation counting.
-
This method is particularly sensitive and can be used at very low enzyme concentrations.[4][7]
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the PP1:this compound complex.
-
Methodology:
-
Highly pure and active PP1 is produced and crystallized.
-
The PP1 crystals are soaked in a solution containing this compound to allow for the formation of the complex.
-
The crystals are then flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement, using the known structure of apo-PP1 as a search model.
-
The electron density map is interpreted to build the atomic model of the PP1:this compound complex, revealing the detailed molecular interactions.[1][4]
-
Mass Spectrometry
-
Objective: To confirm the covalent adduction of this compound to PP1.
-
Methodology:
-
PP1 is incubated with this compound.
-
The protein is then analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
The mass of the this compound-adducted PP1 is compared to the mass of the unmodified PP1.
-
An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent bond.[4][7]
-
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of PP1 Inhibition by this compound
Caption: this compound's bimodal interaction with PP1 leading to covalent inhibition.
Experimental Workflow for Characterizing TTN-PP1 Interaction
Caption: Integrated workflow for elucidating the this compound-PP1 interaction.
Implications for Research and Drug Development
The highly selective nature of this compound makes it an invaluable tool for dissecting the specific roles of PP1 in cellular signaling. By inhibiting PP1 with high precision, researchers can delineate its substrates and downstream pathways without the confounding effects of inhibiting other phosphatases.
From a drug development perspective, the PP1:this compound structure provides a detailed blueprint for the design of novel, specific PP1 inhibitors.[1][4][5][8] The unique covalent interaction with Cys127 offers a promising strategy for developing irreversible and highly selective therapeutic agents targeting PP1 for diseases where its activity is aberrant. The development of this compound analogs with improved pharmacological properties is an active area of research.[9][10]
Conclusion
This compound's mechanism of action on Protein Phosphatase 1 is a paradigm of molecular specificity. Its ability to form a covalent bond with the unique Cys127 residue in the hydrophobic groove of PP1 underpins its remarkable potency and selectivity. This detailed understanding, garnered through a combination of biochemical, structural, and biophysical studies, not only illuminates a fundamental biological interaction but also paves the way for the rational design of next-generation PP1-targeted therapeutics.
References
- 1. Crystal Structures of Protein Phosphatase-1 Bound to Nodularin-R and Tautomycin: A Novel Scaffold for Structure Based Drug Design of Serine/Threonine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The extended PP1 toolkit: designed to create specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Synthetic Analogues: Selective Inhibitors of Protein Phosphatase I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Covalent Modification of Protein Phosphatase 1 by Tautomycetin
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of selective inhibitors for individual members of the highly conserved protein phosphatase (PPP) family is a significant challenge in chemical biology and drug discovery. Tautomycetin (TTN), a polyketide natural product, stands out as a rare example of a potent and highly selective inhibitor of Protein Phosphatase 1 (PP1). This high specificity is not merely due to differential binding affinities but is rooted in a unique mechanism: the formation of a stable, covalent bond with a non-catalytic cysteine residue, Cys127, which is unique to PP1 among the PPPs sensitive to TTN. This technical guide provides an in-depth examination of this covalent interaction, summarizing the quantitative data that establishes its selectivity, detailing the experimental protocols used to characterize the modification, and visualizing the underlying molecular logic and workflows.
The Mechanism of Covalent Adduct Formation
This compound's selectivity for PP1 is conferred by a covalent bond formed between the thiol group of PP1's Cys127 residue and the diene/alkene moiety of the inhibitor.[1][2] The reaction proceeds via a Michael-type conjugate addition, where the nucleophilic thiolate anion of Cys127 attacks the α,β-unsaturated system within this compound.[1][3] This covalent linkage effectively and irreversibly inactivates the enzyme. The Cys127 residue is located within the hydrophobic groove of PP1, a key substrate-binding region distinct from the catalytic active site.[1][3] The uniqueness of this cysteine residue in PP1, compared to other PPP family members like PP2A, PP4, and PP5, is the primary determinant of this compound's remarkable selectivity.[1]
Quantitative Data: The Basis of Selectivity
The profound selectivity of this compound for PP1 is best illustrated by comparing its inhibitory potency against various protein phosphatases. Inhibition assays consistently demonstrate that TTN inhibits PP1 at concentrations over 100-fold lower than for other PPP family members.[1][2]
Table 1: this compound Inhibition (IC₅₀) Data
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against a panel of purified protein phosphatases. The data highlights the exceptional potency and selectivity for PP1.
| Phosphatase | This compound IC₅₀ (nM) | Selectivity vs. PP1 (-fold) | Reference |
| PP1 | 0.038 | 1 | Choy et al. (2017)[1][4] |
| PP2A | 5.3 | ~139 | Choy et al. (2017)[1][4] |
| PP5 | 11.9 | ~313 | Choy et al. (2017)[1][4] |
| PP4 | >1000 | >26,000 | Choy et al. (2017)[1] |
| PP6 | >1000 | >26,000 | Choy et al. (2017)[1] |
| PP2B | >1000 | >26,000 | Choy et al. (2017)[1] |
Note: IC₅₀ values were determined using a [³²P]-phosphohistone radiolabeled assay to allow for testing at pM enzyme concentrations.[1][4]
Table 2: Mass Spectrometry Confirmation of Covalent Adduct
Electrospray Ionization Mass Spectrometry (ESI-MS) provides direct evidence of the covalent bond formation by measuring the mass of the intact protein before and after incubation with the inhibitor. The observed mass increase of the PP1:TTN complex perfectly corresponds to the molecular weight of this compound.[1]
| Sample | Expected MW (Da) | Observed MW (Da) | Mass Increase (Da) | Reference |
| PP1 (apo) | 34,124.19 | ~34,124 | - | Choy et al. (2017)[1] |
| PP1 + this compound | 34,748.99 | ~34,749 | 624.9 | Choy et al. (2017)[1] |
| This compound (diacid) | 624.8 | - | - | Choy et al. (2017)[1] |
Experimental Protocols
The characterization of the PP1-tautomycetin covalent adduct relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for the key experiments.
Protocol 1: Intact Protein Mass Spectrometry for Adduct Confirmation
This protocol is designed to confirm the formation of a covalent bond between a protein and a ligand by observing the expected mass shift.
-
Protein Preparation: Purify PP1 to >95% homogeneity. Prepare a stock solution of ~1 mg/mL in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.0).
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation:
-
In a microcentrifuge tube, combine 10 µL of PP1 (~10 µg) with a 10-fold molar excess of this compound.
-
For a negative control, add an equivalent volume of DMSO to a separate aliquot of PP1.
-
Incubate the reactions at room temperature for 30 minutes. Adduct formation is reported to occur in less than 10 minutes.[1]
-
-
Desalting: Prior to MS analysis, desalt the samples using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts. Elute the protein in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Analyze the samples via direct infusion into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap mass spectrometer).
-
Acquire data in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein.
-
-
Data Deconvolution: Process the raw m/z spectrum using deconvolution software (e.g., MaxEnt) to convert the charge state series into a zero-charge mass spectrum, revealing the molecular weight of the intact protein.
-
Analysis: Compare the deconvoluted mass of the this compound-treated PP1 with the DMSO control. A mass increase corresponding to the molecular weight of this compound (624.8 Da for the diacid form) confirms covalent adduct formation.[1]
Protocol 2: Phosphatase Inhibition Assay (Radiolabeled Substrate)
This high-sensitivity assay is used to determine the IC₅₀ values of inhibitors at low enzyme concentrations.
-
Substrate Preparation: Prepare ³²P-labeled myelin basic protein or phosphohistone as a substrate for PP1 through phosphorylation by Protein Kinase A (PKA) and [γ-³²P]ATP. Purify the radiolabeled substrate to remove excess ATP.
-
Enzyme and Inhibitor Preparation:
-
Prepare serial dilutions of this compound in the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl₂, 0.1 mg/mL BSA, 0.1% β-mercaptoethanol).
-
Dilute the PP1 enzyme to a final concentration in the picomolar range (e.g., 50 pM).
-
-
Assay Reaction:
-
In a 96-well plate, pre-incubate 10 µL of the PP1 enzyme with 10 µL of the this compound serial dilutions (or vehicle control) for 15 minutes at 30°C.
-
Initiate the phosphatase reaction by adding 30 µL of the ³²P-labeled substrate.
-
Incubate for 10-15 minutes at 30°C.
-
-
Reaction Quenching and Phosphate Measurement:
-
Stop the reaction by adding 100 µL of 20% trichloroacetic acid (TCA).
-
Centrifuge the plate to pellet the precipitated protein substrate.
-
Transfer an aliquot of the supernatant (containing the released ³²P-inorganic phosphate) to a scintillation vial.
-
-
Data Analysis:
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Visualizing the Structural Basis for Selectivity
The reason this compound does not form a covalent bond with other phosphatases like PP2A is a direct consequence of the amino acid sequence differences in the hydrophobic groove. Where PP1 has a reactive cysteine at position 127, other PPPs have different, non-nucleophilic residues.
References
- 1. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The intricate biosynthetic pathway of Tautomycetin in Streptomyces: A comprehensive technical guide.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of Tautomycetin (TMC) biosynthesis in Streptomyces, providing a detailed overview of the genetic machinery, enzymatic processes, and chemical transformations that lead to the production of this potent and selective protein phosphatase 1 (PP1) inhibitor. This document is designed to be a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.
Introduction to this compound
This compound, a polyketide natural product isolated from Streptomyces species such as Streptomyces sp. CK4412 and Streptomyces griseochromogenes, has garnered significant attention for its unique biological activities.[1] Initially identified as an antifungal agent, subsequent studies revealed its potent and selective inhibition of protein phosphatase 1 (PP1), a key regulator of numerous cellular processes.[2] This specificity makes this compound a valuable tool for studying PP1 function and a promising lead compound for the development of novel therapeutics for a range of diseases, including cancer and autoimmune disorders.
The structure of this compound is characterized by a linear polyketide chain attached to a dialkylmaleic anhydride (B1165640) moiety via an ester linkage.[1] This unique architecture is assembled by a sophisticated enzymatic assembly line encoded by a large biosynthetic gene cluster. Understanding this biosynthetic pathway is crucial for efforts to engineer novel this compound analogs with improved therapeutic properties and to optimize its production through metabolic engineering.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located within a large, contiguous gene cluster, designated as the 'tmc' cluster in Streptomyces sp. CK4412 and the 'ttn' cluster in Streptomyces griseochromogenes. This cluster spans approximately 70-80 kb and contains all the genes necessary for the synthesis of the polyketide backbone, the dialkylmaleic anhydride moiety, their subsequent linkage, and the final tailoring modifications.
The core of the gene cluster is comprised of genes encoding two large, multifunctional Type I polyketide synthases (PKSs), TmcA/TtnA and TmcB/TtnB. These enzymes are responsible for the iterative condensation of small carboxylic acid units to build the polyketide chain. In addition to the PKS genes, the cluster contains a suite of genes encoding tailoring enzymes, regulatory proteins, and transport functions.
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Polyketide chain assembly: The construction of the linear polyketide backbone by the Type I PKS machinery.
-
Dialkylmaleic anhydride moiety biosynthesis: The independent synthesis of the cyclic anhydride unit.
-
Post-PKS modifications and tailoring: The esterification of the two moieties and subsequent chemical modifications to yield the final active compound.
The following diagram provides a visual representation of the this compound biosynthetic pathway:
Caption: The biosynthetic pathway of this compound, from precursor metabolites to the final product.
Polyketide Chain Assembly
The linear polyketide backbone of this compound is assembled by the modular Type I PKSs, TmcA/TtnA and TmcB/TtnB. These enzymes function as an enzymatic assembly line, with each module responsible for the incorporation and modification of a specific extender unit. The process is initiated by a loading module that primes the PKS with a starter unit. Subsequent modules then catalyze the iterative condensation of malonyl-CoA and methylmalonyl-CoA extender units, with each module containing a specific set of catalytic domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the growing polyketide chain. The fully assembled polyketide chain is then released from the PKS by a thioesterase (TE) domain located at the C-terminus of TmcB/TtnB.
Dialkylmaleic Anhydride Moiety Biosynthesis
The dialkylmaleic anhydride moiety is synthesized through a separate pathway involving a distinct set of enzymes encoded within the gene cluster. Precursor feeding studies have indicated that this moiety is derived from propionyl-CoA and glutamate. Key enzymes in this pathway include those encoded by the ttnM, ttnO, ttnP, ttnR, and tauO genes, which are proposed to be involved in the assembly and cyclization of the anhydride ring.[3]
Post-PKS Modifications and Tailoring
Following the synthesis of the polyketide chain and the dialkylmaleic anhydride moiety, the two components are joined together through an ester linkage. This reaction is catalyzed by an esterase, TtnK/TauK.[3] The resulting intermediate, this compound F-1, then undergoes a series of tailoring reactions to yield the final bioactive molecule. These tailoring steps are catalyzed by a dehydratase (TtnF), a decarboxylase (TtnD), and an oxidase (TtnI/TauI), which act in a specific sequence to introduce the characteristic chemical features of this compound.[4][5]
Quantitative Data on this compound Biosynthesis
While a complete quantitative understanding of the this compound biosynthetic pathway is still under investigation, some key enzymatic parameters have been determined.
| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| This compound Thioesterase (TMC TE) | (R)-NAC thioester of a diketide mimic | 1.7 ± 0.3 | 2.2 ± 0.2 | 22 ± 2 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the this compound biosynthetic pathway.
Gene Knockout in Streptomyces
The functional characterization of genes within the this compound biosynthetic cluster is often achieved through targeted gene disruption. A common method involves the use of PCR-targeting to replace the gene of interest with an antibiotic resistance cassette.
General Workflow for Gene Knockout:
Caption: A typical workflow for generating a gene knockout mutant in Streptomyces.
Detailed Steps:
-
Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to an antibiotic resistance cassette.
-
PCR Amplification: Amplify the resistance cassette using the designed primers.
-
Recombineering: Introduce the PCR product into an E. coli strain carrying the this compound biosynthetic gene cluster on a cosmid and expressing the Red/ET recombination system. This will mediate the replacement of the target gene with the resistance cassette.
-
Conjugation: Transfer the recombinant cosmid from E. coli to the this compound-producing Streptomyces strain via intergeneric conjugation.
-
Selection and Verification: Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the chromosomal copy of the gene with the disrupted version. Verify the gene knockout by PCR and Southern blot analysis.
Heterologous Expression of the this compound Gene Cluster
To facilitate the study of the biosynthetic pathway and to potentially improve this compound production, the entire gene cluster can be expressed in a heterologous host. Streptomyces species that are genetically tractable and have a clean metabolic background are often used for this purpose.
General Protocol:
-
Cloning of the Gene Cluster: The entire this compound biosynthetic gene cluster is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.
-
Transformation of the Heterologous Host: The expression vector carrying the gene cluster is introduced into the chosen Streptomyces host strain through protoplast transformation or intergeneric conjugation.
-
Cultivation and Analysis: The recombinant Streptomyces strain is cultivated under appropriate conditions to induce the expression of the heterologous genes. The production of this compound and its intermediates is then analyzed by techniques such as HPLC and mass spectrometry.[6]
Biochemical Assay of this compound Thioesterase
The enzymatic activity of the this compound thioesterase (TMC TE) can be assayed using a synthetic substrate mimic.
Assay Principle:
The TMC TE catalyzes the hydrolysis of a thioester bond in a substrate mimic. The release of the free thiol can be detected using a colorimetric or fluorometric reagent.
Procedure:
-
Enzyme Purification: The TMC TE is overexpressed in E. coli and purified to homogeneity.
-
Substrate Synthesis: A suitable substrate mimic, such as an N-acetylcysteamine (NAC) thioester of a short-chain polyketide analog, is chemically synthesized.
-
Enzymatic Reaction: The purified TMC TE is incubated with the substrate mimic in a suitable buffer.
-
Detection: The reaction is quenched, and the amount of product formed is quantified. For kinetic analysis, the initial rates of the reaction are measured at varying substrate concentrations.[1]
Quantification of this compound by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound in fermentation broths and extracts.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance, typically around 230-280 nm.
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated with purified this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. The biosynthetic gene cluster contains pathway-specific regulatory genes, such as tmcN and tmcT, which act as positive regulators of the biosynthetic genes. Overexpression of these regulatory genes has been shown to significantly increase this compound production. This regulatory network presents a key target for metabolic engineering strategies aimed at enhancing the yield of this valuable compound.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Streptomyces has provided a deep understanding of the intricate enzymatic machinery responsible for the production of this important natural product. This knowledge has paved the way for the rational design of novel this compound analogs through combinatorial biosynthesis and synthetic biology approaches. Furthermore, the identification of key regulatory elements offers opportunities for the development of high-producing strains through metabolic engineering.
Future research in this area will likely focus on the detailed biochemical characterization of all the enzymes in the pathway to gain a complete picture of the catalytic mechanisms. The development of more efficient genetic tools for the manipulation of Streptomyces will further accelerate the engineering of the this compound biosynthetic pathway for the production of new and improved therapeutic agents. The in-depth understanding of this complex biosynthetic pathway will continue to be a cornerstone for the successful exploitation of this compound's therapeutic potential.
References
- 1. Biochemical and Structural Characterization of the this compound Thioesterase: Analysis of a Stereoselective Polyketide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tools for metabolic engineering in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous Expression of Daptomycin Biosynthetic Gene Cluster Via Streptomyces Artificial Chromosome Vector System - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomycetin: A Multifaceted Bioactive Compound Beyond PP1 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tautomycetin (TMC), a polyketide natural product isolated from Streptomyces griseochromogenes, is well-documented as a potent and selective inhibitor of Protein Phosphatase 1 (PP1).[1][2] Its high affinity and specificity for PP1 have made it an invaluable tool for studying the physiological roles of this critical serine/threonine phosphatase.[3] However, a growing body of evidence reveals that the biological activities of this compound extend far beyond its canonical role as a PP1 inhibitor. Emerging research has unveiled a spectrum of PP1-independent effects, positioning TMC as a compound of significant interest for therapeutic development, particularly in oncology and immunology.
This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound that are not directly attributed to its inhibition of PP1. We will delve into its anticancer and immunosuppressive properties, detailing the underlying signaling pathways and molecular mechanisms. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a consolidated view of the current understanding of this compound's diverse bioactivities, complete with quantitative data, detailed experimental methodologies for key cited experiments, and visual representations of the described signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of this compound.
Table 1: Inhibitory Activity of this compound Against Various Phosphatases
| Phosphatase | IC50 Value | Reference(s) |
| Protein Phosphatase 1 (PP1) | 1.6 nM | [2][3] |
| Protein Phosphatase 2A (PP2A) | 62 nM | [2][3] |
| SH2 domain-containing protein tyrosine phosphatase 2 (SHP2) | 2900 nM | [4] |
Table 2: Anti-proliferative and Apoptotic Effects of this compound
| Cell Line | Biological Effect | Effective Concentration | Reference(s) |
| HCT-15, HT-29, DLD-1 (Colorectal Cancer) | Inhibition of proliferation and anchorage-independent growth | 150 nM | [1] |
| MCF-7 (Breast Cancer) | Induction of apoptosis | Not specified | [5] |
| Activated T cells | Inhibition of proliferation and induction of apoptosis | Concentrations 100-fold lower than cyclosporin (B1163) A | [6] |
PP1-Independent Anticancer Activities
Recent studies have highlighted the potential of this compound as an anticancer agent, with mechanisms that are distinct from its inhibitory effect on PP1.
Induction of Apoptosis in Breast Cancer Cells via Akt Signaling Pathway
In human breast cancer cells, this compound has been shown to induce apoptosis through the suppression of the Akt signaling pathway.[5] This pro-apoptotic activity is independent of PP1 inhibition and involves a cascade of events including the cleavage of Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-7.[5] The inactivation of Akt also leads to a reduction in the phosphorylation of its downstream targets, such as the forkhead transcription factor and Bad.[5]
Inhibition of Colorectal Cancer Cell Growth via ERK/p21 Pathway
This compound effectively inhibits the proliferation and anchorage-independent growth of colorectal cancer cells.[1] This anti-proliferative effect is mediated by the induction of the cyclin-dependent kinase inhibitor p21Cip/WAF1, which is dependent on the activation of the extracellular signal-regulated kinase (ERK) pathway.[1] Interestingly, the growth inhibitory effect was observed in cell lines that showed an induction of p21Cip/WAF1 upon treatment with 150 nM this compound.[1]
Immunosuppressive Activity
Beyond its anticancer properties, this compound exhibits potent immunosuppressive effects, primarily through the induction of apoptosis in activated T cells.[6] This activity is observed at concentrations significantly lower than those required for the conventional immunosuppressant cyclosporin A.[6] The proposed mechanism involves the specific blockage of tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases in a T-cell-specific manner, leading to the activation of the apoptotic cascade.[6][7]
Other Biological Activities
Inhibition of SH2 Domain-Containing Protein Tyrosine Phosphatase 2 (SHP2)
This compound has been identified as an inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways controlling proliferation and differentiation.[4] While the inhibitory potency of TMC against SHP2 is considerably lower than for PP1, this finding is significant as gain-of-function mutations in SHP2 are associated with various leukemias and solid tumors.[8] This suggests a potential alternative mechanism for the anticancer effects of this compound.
Regulation of Fungal Secondary Metabolism
In the fungus Penicillium urticae, this compound has been shown to act as a regulator of secondary metabolite production, inducing the synthesis of patulodin (B1246139) and patulolides, compounds not typically produced by this strain.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide. These protocols are reconstructed based on the information provided in the referenced literature and standard laboratory practices.
Protocol 1: Assessment of Apoptosis in MCF-7 Breast Cancer Cells
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
2. Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
3. Western Blot Analysis of Apoptotic Proteins:
-
Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-9, cleaved caspase-7, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Analysis of ERK Pathway Activation and p21 Induction in Colorectal Cancer Cells
1. Cell Culture and Treatment:
-
Culture HCT-15, HT-29, or DLD-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Seed cells and treat with 150 nM this compound or vehicle control for 24 hours.
2. Western Blot Analysis:
-
Lyse the cells and quantify protein concentration as described in Protocol 1.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-ERK, total ERK, p21Cip/WAF1, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.
-
Proceed with secondary antibody incubation and ECL detection as described previously.
Protocol 3: In Vitro Phosphatase Inhibition Assay
1. Reagents and Buffers:
-
Purified recombinant PP1, PP2A, or SHP2 enzymes.
-
Assay buffer appropriate for the specific phosphatase.
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP) for PTPs or a phosphopeptide substrate for serine/threonine phosphatases.
-
This compound stock solution in DMSO.
2. Assay Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified phosphatase to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a specific time period.
-
Stop the reaction (e.g., by adding a stop solution).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Future Perspectives
The discovery of this compound's biological activities beyond PP1 inhibition opens up new avenues for research and therapeutic development. Further investigation into its effects on other cellular processes, such as autophagy and mitochondrial function, is warranted. A deeper understanding of the structure-activity relationships of this compound derivatives could lead to the design of more potent and selective analogs targeting specific pathways for the treatment of cancer and immune disorders. The PP1-independent mechanisms of this compound underscore the complexity of natural product bioactivity and highlight the potential for discovering novel therapeutic leads from well-characterized molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. 101.200.202.226 [101.200.202.226]
- 5. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. benchchem.com [benchchem.com]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of this compound as a regulator of secondary metabolite production for Penicillium urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure-Activity Relationship of Tautomycetin and Its Analogs
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound (TTN), a potent and highly selective inhibitor of Protein Phosphatase 1 (PP1). We will delve into the molecular basis of its selectivity, summarize quantitative inhibition data, explore the distinct roles of its structural motifs, and detail its impact on cellular signaling pathways. This document is intended to serve as a critical resource for researchers engaged in the study of protein phosphatases and the development of novel therapeutic agents.
Introduction: this compound as a Selective PP1 Probe
This compound (TTN), a polyketide natural product isolated from Streptomyces griseochromogenes, has emerged as an invaluable tool in cell biology and pharmacology.[1] Unlike many other natural phosphatase inhibitors such as okadaic acid or tautomycin (TTM), which show broad activity against the PPP family of serine/threonine phosphatases, TTN exhibits remarkable selectivity for Protein Phosphatase 1 (PP1).[1][2] This specificity makes it an exceptional chemical probe for dissecting the diverse physiological roles of PP1.[2] Structurally, TTN is closely related to TTM but notably lacks the spiroketal moiety, a difference that significantly alters its biological activity profile.[2] Understanding the SAR of TTN and its analogs is crucial for designing next-generation inhibitors with improved potency, selectivity, and therapeutic potential.
Molecular Basis of PP1 Selectivity
The profound selectivity of this compound for PP1 over other phosphatases, including the closely related PP2A, is not merely due to differential affinity but is rooted in a unique covalent interaction.
Covalent Bond Formation
Structural and biochemical studies have revealed that TTN's selectivity is defined by the formation of a stable, covalent bond with a PP1-specific cysteine residue, Cys127.[3][4] This reaction occurs via a Michael addition mechanism, where the nucleophilic thiol of Cys127 attacks the α,β-unsaturated diene/alkene group within the TTN molecule.[3][5] This specific cysteine is not conserved in the same position in other PPP family members, which is the primary reason for TTN's high selectivity.[3] The residues Arg96, Arg221, and Tyr272, which are conserved across the PPP family, make key interactions with the diacid portion of TTN, anchoring it in the active site of sensitive phosphatases.[4] However, only in PP1 does the subsequent covalent bond formation occur, leading to a dramatically increased potency.[3][4]
Quantitative Analysis of Inhibition
The inhibitory potency of TTN and its analogs has been quantified against various phosphatases. The data clearly illustrates TTN's selectivity for PP1.
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Various Phosphatases
| Phosphatase | This compound (TTN) IC₅₀ | Reference |
| PP1 | 38 pM | [3][4] |
| PP1 | 1.6 nM | [2][6] |
| PP2A | ~5.3 nM (~139-fold vs PP1) | [3][4] |
| PP2A | 62 nM | [2][6] |
| PP5 | ~11.9 nM (~313-fold vs PP1) | [3][4] |
| SHP2 | 2900 nM | [3] |
Table 2: Comparative Inhibitory Potency (IC₅₀) of this compound, Tautomycin, and Synthetic Analogs
| Compound | Target | IC₅₀ | Selectivity (PP2A/PP1) | Reference |
| This compound (TTN) | PP1 | 1.6 nM | ~39 | [2] |
| PP2A | 62 nM | [2] | ||
| Tautomycin (TTM) | PP1 | 0.21 nM | ~4.5 | [2] |
| PP2A | 0.94 nM | [2] | ||
| Synthetic Analog 1y | PP1 | 34 nM | ~8 | [5][7] |
| PP2A | 270 nM | [5][7] |
Core Structure-Activity Relationship Insights
Analysis of TTN and its synthetic analogs reveals that distinct structural moieties are responsible for its different biological activities.[1][5]
-
Maleic Anhydride Moiety : This region, which includes the dicarboxylate group, is the primary anchor to the phosphatase active site. It is considered critical and indispensable for phosphatase inhibitory activity.[1][5] Chemical degradation or modification of this part leads to a loss of PP1/PP2A inhibition.[8][9]
-
C1-C18 Polyketide Chain : This long, hydrophobic "variable" portion is essential for cytotoxicity and the inhibition of tumor cell proliferation.[1] It makes critical van der Waals contacts within the hydrophobic groove of PP1, contributing to binding affinity.[5] The immunosuppressive and anticancer activities of TTN are primarily associated with this part of the molecule and can be independent of PP1 inhibition.[1]
-
Diene/Alkene Group (C1-C5) : As previously discussed, this α,β-unsaturated system is the "warhead" responsible for the covalent reaction with Cys127, making it the key determinant of PP1 selectivity.[5]
-
C3' Hydroxyl Group : Studies on TTM analogs have shown that the C3' hydroxyl moiety is important for potent protein phosphatase inhibition.[10]
Modulation of Cellular Signaling Pathways
TTN's biological effects are complex, stemming from its ability to modulate both PP1-dependent and PP1-independent signaling pathways.
PP1-Dependent Regulation of the MAPK Pathway
PP1 has been identified as a positive regulator of the Raf-1 kinase.[11] By inhibiting PP1, TTN prevents the dephosphorylation events necessary for Raf-1 activation. This leads to the subsequent suppression of the entire MEK-ERK signaling cascade, a pathway crucial for cell proliferation and survival.[11] A direct physical interaction between the PP1 catalytic subunit and Raf-1 has also been observed.[11]
References
- 1. Differential Effects of this compound and Its Derivatives on Protein Phosphatase Inhibition, Immunosuppressive Function and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 119757-73-2 | Tocris Bioscience [tocris.com]
- 7. This compound Synthetic Analogues: Selective Inhibitors of Protein Phosphatase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship within a Series of Degradation Products of Tautomycin [jstage.jst.go.jp]
- 9. Structure-activity relationship within a series of degradation products of tautomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Usage of this compound, a novel inhibitor of protein phosphatase 1 (PP1), reveals that PP1 is a positive regulator of Raf-1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomycetin: A Precision Tool for Interrogating Serine/Threonine Phosphatase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomycetin, a polyketide natural product, has emerged as a powerful and selective inhibitor of Protein Phosphatase 1 (PP1), a key family of serine/threonine phosphatases that regulate a vast array of cellular processes. Its remarkable specificity, particularly when compared to other phosphatase inhibitors, makes it an invaluable tool for dissecting the intricate roles of PP1 in cellular signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and detailed protocols for its application in studying phosphatase activity and downstream signaling pathways.
Introduction: The Challenge of Phosphatase Research and the Advent of this compound
Serine/threonine protein phosphatases (PPs) are fundamental regulators of cellular function, counteracting the activity of protein kinases to control the phosphorylation state of numerous proteins. The PPP family of phosphatases, which includes PP1 and PP2A, accounts for the majority of serine/threonine phosphatase activity in cells. Due to the highly conserved nature of their catalytic sites, developing selective inhibitors to probe the function of individual phosphatase isoforms has been a significant challenge.
This compound (TMC) stands out as a uniquely selective inhibitor of PP1. This specificity provides researchers with a means to distinguish the cellular functions of PP1 from those of other closely related phosphatases, such as PP2A. This guide will delve into the properties of this compound and provide practical guidance for its use as a research tool.
Mechanism of Action and Selectivity
This compound's high selectivity for PP1 is attributed to its unique mechanism of inhibition. It forms a covalent bond with a specific cysteine residue, Cys127, located within the hydrophobic groove of the PP1 catalytic subunit. This cysteine residue is not conserved in other PPP family members like PP2A, PP4, PP5, and PP6, which explains the remarkable selectivity of this compound for PP1. This covalent interaction results in potent and sustained inhibition of PP1 activity.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against various protein phosphatases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its preference for PP1.
| Phosphatase | This compound IC50 (nM) | Reference |
| PP1 | 1.6 | |
| PP2A | 62 | |
| PP4 | >1000 | |
| PP5 | >1000 | |
| PP2B (Calcineurin) | >1000 | |
| SHP2 (Tyrosine Phosphatase) | 2900 |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate serine/threonine phosphatase activity and signaling.
In Vitro Protein Phosphatase 1 (PP1) Inhibition Assay using Malachite Green
This colorimetric assay measures the release of inorganic phosphate (B84403) from a synthetic phosphopeptide substrate by PP1. The amount of phosphate is quantified using a malachite green-molybdate complex.
Materials:
-
Recombinant human PP1 catalytic subunit
-
This compound
-
Phosphopeptide substrate (e.g., KRpTIRR)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM CaCl₂, 1 mM MnCl₂, 0.1 mg/mL BSA
-
Malachite Green Reagent A: 0.045% Malachite Green in water
-
Malachite Green Reagent B: 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl
-
Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh.
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Create a series of dilutions of the phosphate standard in Assay Buffer ranging from 0 to 50 µM.
-
Prepare this compound dilutions: Serially dilute this compound in Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 0.1 nM to 1 µM).
-
Set up the reaction: In a 96-well plate, add the following in triplicate:
-
20 µL of Assay Buffer (for blank and controls) or this compound dilution.
-
10 µL of recombinant PP1 (final concentration ~0.5 nM).
-
Incubate for 10 minutes at 30°C.
-
-
Initiate the reaction: Add 20 µL of the phosphopeptide substrate (final concentration ~50 µM) to each well.
-
Incubate: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and develop color: Add 50 µL of Malachite Green Working Solution to each well.
-
Incubate: Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the phosphate standard curve (absorbance vs. phosphate concentration) and determine the equation of the line.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the percentage of PP1 inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Analysis of ERK1/2 Phosphorylation in Response to this compound Treatment by Western Blot
This protocol details the investigation of the effect of PP1 inhibition by this compound on the MAPK/ERK signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1-100 nM) for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Express the results as a ratio of phospho-ERK1/2 to total-ERK1/2.
-
Assessment of Apoptosis in MCF-7 Cells using Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay is used to quantify apoptosis in response to this compound treatment.
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates.
-
Treat cells with desired concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualization of this compound's Impact on Cellular Signaling
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and its effects on signaling pathways.
Methodological & Application
Application Notes and Protocols for Tautomycetin in vitro Phosphatase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomycetin is a natural product known to be a potent and selective inhibitor of Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in a myriad of cellular processes.[1][2] Its selectivity for PP1 over other phosphatases, such as Protein Phosphatase 2A (PP2A), makes it a valuable tool for dissecting PP1-specific signaling pathways and for the development of therapeutic agents targeting this enzyme.[1][3] This document provides a detailed protocol for an in vitro phosphatase activity assay to determine the inhibitory effect of this compound, primarily using the malachite green colorimetric method.
The assay is based on the quantification of free phosphate (B84403) released from a substrate by the action of a phosphatase. The malachite green reagent forms a colored complex with the liberated phosphate, and the intensity of this color, measured spectrophotometrically, is directly proportional to the phosphatase activity.[4] By performing the assay in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of an inhibitor.
Signaling Pathway of PP1 Inhibition by this compound
Caption: Inhibition of PP1 by this compound.
Experimental Workflow
Caption: this compound in vitro phosphatase activity assay workflow.
Quantitative Data: this compound IC50 Values
| Phosphatase | IC50 Value (nM) | Reference |
| PP1 | 1.6 | [1][3] |
| PP2A | 62 | [1][3] |
| PP1 | 11 | [5] |
| PP2A | 490 | [5] |
| PP1 | 0.038 | [6][7] |
| PP2A | ~5.3 | [6][7] |
| PP5 | ~11.9 | [6][7] |
| PP4 | >38 | [6] |
| PP6 | >38 | [6] |
| PP2B | >38 | [6] |
Note: IC50 values can vary depending on the assay conditions, substrate used, and the source of the enzyme.
Experimental Protocol: Malachite Green Phosphatase Activity Assay for this compound Inhibition
This protocol is adapted for a 96-well plate format.
1. Materials and Reagents
-
Enzyme: Purified Protein Phosphatase 1 (PP1), and other phosphatases as required (e.g., PP2A).
-
Substrate: A suitable phosphopeptide substrate for PP1 (e.g., K-R-pT-I-R-R).
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 1 mM MnCl2, 0.1 mg/ml BSA.
-
Malachite Green Reagent: Commercially available kits are recommended. Typically, this consists of a solution of malachite green and ammonium (B1175870) molybdate (B1676688) in an acidic solution.
-
Phosphate Standard: A solution of known phosphate concentration (e.g., KH2PO4) for generating a standard curve.
-
96-well microplate: Clear, flat-bottom plates are suitable.
-
Microplate reader: Capable of measuring absorbance at 620-660 nm.
2. Experimental Procedure
2.1. Preparation of Reagents
-
Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in the assay buffer. This will be used to correlate absorbance values with the amount of phosphate produced.
-
This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range that is expected to cover the IC50 value. Remember to include a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).
2.2. Assay Setup
Set up the 96-well plate as follows (perform all additions in triplicate):
-
Blank wells: Contain assay buffer and substrate, but no enzyme. This will be used to subtract the background absorbance.
-
Positive Control wells (100% activity): Contain assay buffer, enzyme, and substrate.
-
Vehicle Control wells: Contain assay buffer, enzyme, substrate, and the vehicle (e.g., DMSO) at the same concentration as in the this compound-treated wells.
-
This compound wells: Contain assay buffer, enzyme, substrate, and the different dilutions of this compound.
2.3. Reaction
-
Add the assay buffer, enzyme, and either this compound dilutions or vehicle to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the phosphatase reaction by adding the substrate to all wells except the blanks.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
2.4. Detection
-
Stop the reaction and develop the color by adding the Malachite Green Reagent to all wells.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.[8]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 620 and 660 nm.[8]
3. Data Analysis
-
Standard Curve: Plot the absorbance values of the phosphate standards against the known phosphate concentrations. Perform a linear regression to obtain the equation of the line.
-
Calculate Phosphate Released: Use the equation from the standard curve to determine the amount of phosphate released in each well from its absorbance value.
-
Calculate Percent Inhibition:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
The activity of the vehicle control represents 0% inhibition.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of this compound well / Absorbance of Vehicle Control well)] x 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the phosphatase activity.
References
- 1. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 119757-73-2 | Tocris Bioscience [tocris.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Tautomycetin in Cell-Based Assays to Inhibit Protein Phosphatase 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of Tautomycetin (TTN), a highly selective and potent inhibitor of Protein Phosphatase 1 (PP1), in various cell-based assays. This document outlines the mechanism of action, provides quantitative data on its inhibitory activity, and offers detailed protocols for its application.
This compound, a linear polyketide produced by Streptomyces sp., has emerged as an invaluable tool for studying the specific roles of PP1 in cellular processes.[1] Its high selectivity distinguishes it from other phosphatase inhibitors, which often target multiple members of the protein phosphatase family.[1][2] Understanding the precise function of PP1 is critical in various research areas, including cancer biology, immunology, and neurobiology.[3][4]
Mechanism of Action
This compound exhibits its high specificity for PP1 through a unique mechanism. The inhibitor binds to the active site of PP1, with its diene/alkene moiety extending into the hydrophobic groove.[1][5] This interaction facilitates the formation of a stable, covalent bond between this compound and a PP1-specific cysteine residue, Cys127.[1][2][5] This covalent modification results in the irreversible inhibition of the enzyme.[1][5] The lack of this specific cysteine in other protein phosphatases is a key determinant of this compound's remarkable selectivity.[1][5]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its significant preference for PP1 over other phosphatases.
| Phosphatase | This compound IC50 (Assay Type) | Fold Selectivity vs. PP1 | Reference |
| PP1 | 38 pM ([³²P]-phosphohistone) | - | [1][5] |
| 1.6 nM | - | [6][7] | |
| PP2A | ~5.3 nM ([³²P]-phosphohistone) | ~139-fold | [1][5] |
| 62 nM | ~39-fold | [6][7] | |
| PP5 | ~11.9 nM ([³²P]-phosphohistone) | ~313-fold | [1][5] |
| PP4 | >10³-fold less sensitive than PP1 | >1000 | [1][5] |
| PP6 | >10³-fold less sensitive than PP1 | >1000 | [1][5] |
| PP2B | >10³-fold less sensitive than PP1 | >1000 | [1][5] |
| SHP2 | 2900 nM | >76,000-fold | [1][5] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cultured Cells
This protocol provides a general workflow for treating adherent mammalian cells with this compound to study the effects of PP1 inhibition on a specific signaling pathway or cellular process.
Materials:
-
This compound (CAS 119757-73-2)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Trypsinize and seed the cells into multi-well plates at a density appropriate for the specific cell line and duration of the experiment. For a 6-well plate, a common seeding density is 1 x 10⁵ cells/well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
This compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. A typical concentration range for cell-based assays is 10-100 ng/mL, though the optimal concentration should be determined empirically for each cell line and experimental endpoint.[8]
-
Include a vehicle control by preparing medium with the same final concentration of DMSO used in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours). The optimal incubation time will depend on the specific cellular process being investigated.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream analysis. For example, to assess the phosphorylation status of a PP1 substrate, lyse the cells and perform a Western blot analysis using a phospho-specific antibody.
-
Protocol 2: Western Blot Analysis of a Putative PP1 Substrate
This protocol details the steps to assess the phosphorylation status of a protein of interest following this compound treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Bradford assay or BCA protein assay reagents
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After this compound treatment, place the culture plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-protein X) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Signaling Pathway Diagram
References
- 1. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal Structures of Protein Phosphatase-1 Bound to Nodularin-R and Tautomycin: A Novel Scaffold for Structure Based Drug Design of Serine/Threonine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on proliferation and fibronectin secretion in vascular smooth muscle cells and glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomycetin: A Researcher's Guide to Investigating PP1 Function in Signal Transduction
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tautomycetin (TMC), a polyketide natural product isolated from Streptomyces griseochromogenes, has emerged as a powerful and highly selective tool for the investigation of Protein Phosphatase 1 (PP1) in cellular signaling. Unlike many other phosphatase inhibitors that exhibit broad specificity, this compound's remarkable selectivity for PP1 over other serine/threonine phosphatases, particularly the closely related Protein Phosphatase 2A (PP2A), makes it an invaluable reagent for dissecting the specific roles of PP1 in a multitude of signal transduction pathways. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in studying PP1's role in apoptosis, insulin (B600854) signaling, and cell cycle regulation.
Mechanism of Action and Selectivity
This compound's high affinity and selectivity for PP1 are attributed to its unique chemical structure. It interacts with the catalytic subunit of PP1, effectively inhibiting its phosphatase activity. Structural studies have revealed that this compound's selectivity is conferred by the formation of a covalent bond with a specific cysteine residue (Cys127) within the PP1 active site, a residue not conserved in other protein phosphatases. This covalent interaction results in a potent and specific inhibition of PP1.
Quantitative Data: Inhibitory Potency of this compound and Analogs
The inhibitory activity of this compound and its synthetic analogs against PP1 and PP2A has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are a key measure of a compound's potency.
| Compound | PP1 IC50 | PP2A IC50 | Selectivity (PP2A IC50 / PP1 IC50) | Reference |
| This compound (TC/TMC) | 1.6 nM | 62 nM | ~39-fold | |
| This compound (TTN) | 34 nM | 270 nM | ~8-fold | |
| Tautomycin (TM) | 0.21 nM | 0.94 nM | ~4.5-fold | |
| TTN Analog 1 | 34 nM | 270 nM | 8-fold | |
| TTN Analog 2 | 1500 nM | 6800 nM | ~4.5-fold |
Application 1: Studying the Role of PP1 in Apoptosis
This compound has been utilized to investigate the involvement of PP1 in programmed cell death. Studies have shown that this compound can induce apoptosis in various cancer cell lines, in some cases through the suppression of the Akt signaling pathway.
Signaling Pathway: this compound-Induced Apoptosis via Akt Inhibition
Tautomycetin Treatment of Cells for Phosphoproteomic Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomycetin (TMC) is a potent and highly selective inhibitor of Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in a myriad of cellular processes.[1][2][3] Its specificity makes it an invaluable tool for dissecting PP1-mediated signaling pathways and for identifying direct and indirect substrates of this essential enzyme. This document provides detailed application notes and a generalized protocol for the treatment of cells with this compound for the purpose of phosphoproteomic analysis, enabling researchers to investigate the global changes in protein phosphorylation upon specific inhibition of PP1.
Mechanism of Action
This compound exhibits its high selectivity for PP1 over other protein phosphatases, such as PP2A, through a unique mechanism.[1][2] It forms a covalent bond with a specific cysteine residue (Cys127 in PP1) located within a hydrophobic groove near the active site of the enzyme.[3] This covalent adduction effectively and irreversibly inactivates PP1, leading to an accumulation of phosphorylation on its substrate proteins.
Quantitative Data Summary
A comprehensive search of publicly available literature did not yield a specific quantitative phosphoproteomic dataset derived from this compound-treated cells. Therefore, a detailed table summarizing quantitative data on phosphorylation changes upon this compound treatment cannot be provided at this time. Researchers generating such data would be making a valuable contribution to the field.
The following table is a template that can be used to summarize quantitative phosphoproteomic data once it is generated.
| Protein | Phosphosite | Fold Change (TMC/Control) | p-value | Biological Process |
| Example Protein A | S123 | 2.5 | 0.001 | Cell Cycle |
| Example Protein B | T456 | 3.1 | <0.001 | Metabolism |
| Example Protein C | Y789 | 1.8 | 0.01 | Signal Transduction |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of this compound action and a generalized workflow for phosphoproteomic analysis.
Experimental Protocols
The following is a generalized protocol for the treatment of cells with this compound and subsequent phosphoproteomic analysis. Optimization of specific conditions, such as this compound concentration and treatment time, is crucial for each cell type and experimental goal.
I. This compound Treatment of Cells
-
Cell Culture: Culture cells of interest to approximately 70-80% confluency. The starting amount of protein required for in-depth phosphoproteomic analysis is typically in the range of 1-5 mg, which may necessitate pooling cells from multiple culture dishes.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C.
-
Determining Optimal Concentration and Time:
-
Concentration: Based on in vitro IC50 values (typically in the low nanomolar range for PP1), a starting point for cell-based assays can range from 100 nM to 5 µM. It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits PP1 without causing significant off-target effects or cytotoxicity.
-
Time: The treatment time can vary from 30 minutes to several hours. A time-course experiment (e.g., 0.5, 1, 2, 4 hours) is recommended to identify the optimal time point for observing the desired changes in phosphorylation.
-
-
Treatment:
-
For the experimental group, add the determined optimal concentration of this compound to the cell culture medium.
-
For the control group, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the cells for the predetermined optimal time.
-
II. Sample Preparation for Phosphoproteomic Analysis
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold lysis buffer to the cells. A common lysis buffer is 8 M urea (B33335) in 50 mM Tris-HCl (pH 8.0) supplemented with a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubating at 56°C for 30-60 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the urea concentration of the sample to less than 2 M with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
III. Phosphopeptide Enrichment
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step. Common methods include:
-
Titanium Dioxide (TiO2) Chromatography: This method enriches for negatively charged phosphopeptides.
-
Immobilized Metal Affinity Chromatography (IMAC): This technique uses metal ions (e.g., Fe3+, Ga3+) to capture phosphopeptides.
IV. LC-MS/MS Analysis
-
Liquid Chromatography (LC): The enriched phosphopeptides are separated by reverse-phase liquid chromatography using a nano-flow HPLC system.
-
Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and analyzed by a high-resolution mass spectrometer. The instrument is typically operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.
V. Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the phosphopeptides.
-
Phosphosite Localization: Algorithms are used to determine the specific site of phosphorylation on each peptide with a high degree of confidence.
-
Quantification: For quantitative analysis (e.g., using label-free quantification or stable isotope labeling like SILAC), the relative abundance of each phosphopeptide between the this compound-treated and control samples is determined.
-
Bioinformatic Analysis: The identified and quantified phosphoproteins are subjected to bioinformatic analysis to identify enriched signaling pathways, protein networks, and kinase motifs.
This compound is a powerful tool for investigating PP1-regulated cellular processes. The provided protocols offer a framework for conducting phosphoproteomic experiments to elucidate the global impact of PP1 inhibition. While specific quantitative data on this compound-induced phosphoproteome changes are not yet widely available, the application of these methods will undoubtedly contribute to a deeper understanding of PP1 biology and its role in health and disease. Researchers are encouraged to optimize the experimental conditions for their specific systems and to share their findings to enrich the collective knowledge in this area.
References
- 1. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Tautomycetin for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomycetin (TMC), a natural product isolated from Streptomyces griseochromogenes, is a potent and selective inhibitor of protein phosphatase 1 (PP1).[1][2] Its ability to modulate cellular signaling pathways has made it a valuable tool in cancer research and immunology. This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, primarily through the suppression of the Akt signaling pathway.[3] The cytotoxic effects of this compound, however, may not be solely dependent on its PP1 inhibitory activity.[4] Determining the optimal concentration of this compound is therefore a critical first step for any in vitro study to ensure reliable and reproducible results. This document provides detailed protocols and application notes to guide researchers in establishing the optimal working concentration of this compound for their specific cell culture experiments.
Data Presentation: this compound Activity
The inhibitory concentration 50 (IC50) is a key parameter for determining the potency of a compound. The following tables summarize the reported IC50 values for this compound against purified protein phosphatases and various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions such as incubation time and cell seeding density.[5]
Table 1: Inhibitory Activity of this compound against Purified Protein Phosphatases
| Target Enzyme | IC50 (nM) | Assay Conditions | Reference |
| Protein Phosphatase 1 (PP1) | 1.6 | In vitro enzyme assay | [2] |
| Protein Phosphatase 2A (PP2A) | 62 | In vitro enzyme assay | [2] |
| Protein Phosphatase 1 (PP1) | 38 pM | [³²P]-phosphohistone radiolabeled assay | [6] |
| Protein Phosphatase 2A (PP2A) | ~5.3 nM | [³²P]-phosphohistone radiolabeled assay | [6] |
| Protein Phosphatase 5 (PP5) | ~11.9 nM | [³²P]-phosphohistone radiolabeled assay | [6] |
| SHP2 (Tyrosine Phosphatase) | 2900 nM | In vitro enzyme assay | [6] |
Table 2: Cytotoxic Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time | Reference |
| HCT-15 | Colorectal Carcinoma | 70 | MTT Assay | Not Specified | [4] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Proliferation Assay | Not Specified | [3] |
| Adriamycin-resistant MCF-7 | Breast Adenocarcinoma | Not Specified | Proliferation Assay | Not Specified | [3] |
Note: The available literature provides limited specific IC50 values for this compound in a wide range of cancer cell lines. Researchers are strongly encouraged to determine the IC50 experimentally for their cell line of interest using the protocols outlined below.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for maintaining its activity.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol:
-
Reconstitution: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 606.75 g/mol , dissolve 6.07 mg in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid in solubilization.
-
Sterilization: While not always necessary for DMSO stocks, if required, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.
Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
The following protocol describes a general method for determining the dose-response curve and IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
Day 1: Cell Seeding
-
Culture the cells to be tested until they are in the logarithmic growth phase.
-
Trypsinize and resuspend the cells in complete medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density. The seeding density should be such that the cells in the control wells are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
Day 2: this compound Treatment
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to perform serial dilutions (e.g., 2-fold or 3-fold) to cover a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells. Each concentration should be tested in triplicate or quadruplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.[5]
Day 4 (for a 48-hour incubation): Cell Viability Measurement
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and IC50 Determination
-
Calculate Percent Viability:
-
Average the absorbance readings for each concentration and the controls.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Generate Dose-Response Curve:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
-
Determine the IC50 Value:
-
The IC50 value is the concentration of this compound that reduces cell viability by 50%. This can be determined from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with appropriate software (e.g., GraphPad Prism, R, or online tools).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow for determining its optimal concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tautomycetin as a Chemical Probe for PP1-Regulated Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomycetin (TMC), a polyketide natural product isolated from Streptomyces griseochromogenes, is a highly potent and selective inhibitor of Protein Phosphatase 1 (PP1).[1] PP1 is a major serine/threonine phosphatase that plays a crucial role in a vast array of cellular processes, including cell cycle progression, glycogen (B147801) metabolism, and signal transduction. The high selectivity of this compound for PP1 over other phosphatases, particularly the closely related Protein Phosphatase 2A (PP2A), makes it an invaluable chemical probe for elucidating the specific roles of PP1-regulated pathways in health and disease.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying PP1-regulated cellular events.
Mechanism of Action and Selectivity
This compound's remarkable selectivity for PP1 is attributed to its unique mechanism of inhibition. It forms a covalent bond with a PP1-specific cysteine residue, Cys127, which is not conserved in other protein phosphatases.[3][4] This covalent interaction, occurring within the hydrophobic groove of PP1, results in potent and highly specific inhibition.[3] The diene/alkene moiety of this compound is crucial for this covalent modification.[5]
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory potency of this compound against various protein phosphatases.
Table 1: IC50 Values of this compound against Serine/Threonine Phosphatases
| Phosphatase | IC50 Value | Fold Selectivity (vs. PP1) | Reference(s) |
| PP1 | 1.6 nM | - | [1][6] |
| PP1 | 38 pM | - | [3] |
| PP2A | 62 nM | ~39-fold | [1][6] |
| PP2A | ~5.3 nM | ~139-fold | [3] |
| PP4 | >50% inhibition at 10 µM | - | [7] |
| PP5 | ~11.9 nM | ~313-fold | [3] |
| PP6 | >50% inhibition at 10 µM | - | [7] |
Note: IC50 values can vary depending on the assay conditions, substrate used, and source of the enzyme.
Signaling Pathways Modulated by this compound
This compound has been utilized to investigate the role of PP1 in several key signaling pathways.
MAPK Signaling Pathway
Studies have shown that PP1 can act as a positive regulator of the Raf-1/MEK/ERK signaling cascade.[8] Inhibition of PP1 by this compound leads to a suppression of ERK activation.[8] This suggests that this compound can be used to probe the involvement of PP1 in cellular processes regulated by the MAPK pathway, such as cell proliferation and differentiation.
Apoptosis
This compound has been shown to induce apoptosis in various cell types, including activated T cells and breast cancer cells.[6] Interestingly, in human breast cancer cells, this compound-induced apoptosis is mediated by the suppression of the Akt signaling pathway, and this effect appears to be independent of PP1 inhibition.[9] This highlights the importance of considering potential off-target or PP1-independent effects of this compound in experimental design and data interpretation.
Experimental Protocols
The following are detailed protocols for key experiments using this compound as a chemical probe.
In Vitro PP1 Inhibition Assay
This protocol is designed to determine the IC50 of this compound against purified PP1 enzyme.
Materials:
-
Purified recombinant PP1 enzyme
-
This compound stock solution (in DMSO)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range that will encompass the expected IC50 value (e.g., from 1 pM to 1 µM).
-
In a 96-well plate, add the this compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified PP1 enzyme to each well (except the negative control) and incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (if necessary, depending on the substrate used). For pNPP, the reaction can be stopped by adding a basic solution (e.g., 1 M NaOH).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours. For the MTT assay, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Western Blot Analysis of MAPK Signaling
This protocol is to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Cells of interest
-
This compound
-
Stimulant (e.g., growth factor, if studying stimulated pathways)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentration and for the appropriate time. If applicable, add a stimulant for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Detection by Annexin V Staining
This protocol is to quantify the extent of apoptosis induced by this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the cells with this compound for the desired time to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow Diagram
Conclusion
This compound is a powerful and selective tool for investigating the cellular functions of PP1. Its high specificity allows for the dissection of PP1-mediated signaling pathways from those regulated by other phosphatases. The protocols provided here offer a framework for researchers to utilize this compound effectively in their studies. As with any chemical probe, it is crucial to carefully design experiments, include appropriate controls, and consider potential off-target effects to ensure the accurate interpretation of results.
References
- 1. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. materialneutral.info [materialneutral.info]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. Apoptosis Protocols [bdbiosciences.com]
- 6. This compound | CAS 119757-73-2 | Tocris Bioscience [tocris.com]
- 7. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Usage of this compound, a novel inhibitor of protein phosphatase 1 (PP1), reveals that PP1 is a positive regulator of Raf-1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tautomycetin in Cancer Cell Proliferation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomycetin (TMC), a polyketide natural product isolated from Streptomyces griseochromogenes, has emerged as a valuable tool in cancer research due to its potent antiproliferative and pro-apoptotic activities against various cancer cell lines.[1] Initially identified as an antifungal antibiotic, TMC's primary molecular target is known to be the catalytic subunit of protein phosphatase 1 (PP1), a key serine/threonine phosphatase involved in numerous cellular processes, including cell cycle progression and apoptosis.[2][3] However, some studies suggest that its anticancer effects may also be mediated through PP1-independent pathways.[1] These application notes provide a comprehensive overview of the use of this compound in cancer cell proliferation studies, including its mechanism of action, effects on various cancer cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways. While it is a highly selective inhibitor of PP1, its downstream effects can be complex and cell-type specific.[2][3]
-
PP1 Inhibition: this compound is a potent and selective inhibitor of protein phosphatase 1 (PP1).[2][4] This inhibition can lead to the hyperphosphorylation of various substrate proteins, thereby altering their activity and influencing cellular processes.
-
Akt Signaling Pathway: In human breast cancer cells, this compound has been shown to induce apoptosis by suppressing the Akt signaling pathway. This effect was found to be independent of PP1 inhibition and resulted in the reduced phosphorylation of downstream targets like the forkhead transcription factor and Bad.[1]
-
ERK Signaling Pathway: In colorectal cancer cells, this compound inhibits growth by inducing the cell cycle inhibitor p21cip/WAF1 through the activation of the extracellular signal-regulated kinase (ERK) pathway. This activation is thought to occur via the regulation of Raf-1 activity.[3]
-
GSK-3ß Inhibition: In medullary thyroid cancer cells, this compound and its analog tautomycin suppress growth and induce apoptosis by inhibiting glycogen (B147801) synthase kinase-3ß (GSK-3ß).[5]
Data Presentation
This compound Activity
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Protein Phosphatase 1 (PP1) | Enzyme Inhibition Assay | 1.6 nM | [3] |
| Protein Phosphatase 2A (PP2A) | Enzyme Inhibition Assay | 62 nM | [3] |
| HCT-15 (Colon Adenocarcinoma) | Cell Growth Inhibition | 0.35 µM | [1] |
| MCF-7 (Breast Carcinoma) | Cell Growth Inhibition | Not explicitly quantified, but effective inhibition observed. | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound in cancer cells.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Western Blot Analysis for Akt and ERK Signaling
This protocol outlines the procedure to analyze the phosphorylation status of Akt and ERK in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Akt, p-ERK, total ERK, and the loading control.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at various concentrations for a predetermined time. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and synchronize if necessary.
-
Treat cells with this compound for the desired time.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The DNA content will be used to differentiate cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Analyze the cell cycle distribution to determine if this compound causes cell cycle arrest at a specific phase.
-
References
- 1. Differential Effects of this compound and Its Derivatives on Protein Phosphatase Inhibition, Immunosuppressive Function and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits growth of colorectal cancer cells through p21cip/WAF1 induction via the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and tautomycin suppress the growth of medullary thyroid cancer cells via inhibition of GSK-3ß - PMC [pmc.ncbi.nlm.nih.gov]
Tautomycetin: A Potent Modulator of T-Cell Activation and Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomycetin (TMC) is a potent and specific inhibitor of protein phosphatase 1 (PP1), a key enzyme in various cellular processes.[1][2] In the context of immunology, TMC has emerged as a powerful tool for studying T-cell signaling, activation, and apoptosis. It exhibits significant immunosuppressive effects by selectively targeting activated T-cells and inducing programmed cell death.[3][4] These application notes provide a comprehensive overview of the use of this compound in T-cell research, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its effects on T-cells through a multi-faceted mechanism primarily centered on the inhibition of T-cell activation and the subsequent induction of apoptosis.
Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation. TMC intervenes in this process by specifically blocking the tyrosine phosphorylation of intracellular signal mediators that are downstream of Src tyrosine kinases.[3][4] This disruption of the TCR signaling pathway prevents the full activation of T-cells.
A key consequence of this inhibition of T-cell activation is the induction of mitochondria-mediated apoptosis.[3] this compound treatment leads to the cleavage of the anti-apoptotic protein Bcl-2, a critical event that triggers the apoptotic cascade.[3][5] This is followed by the activation of initiator caspases, including caspase-9 and caspase-8, which in turn activate the executioner caspase-3.[3][4] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[3][4]
Furthermore, this compound has been shown to suppress the activation of the serine/threonine kinase Akt, a crucial component of cell survival pathways.[5] By inhibiting Akt signaling, TMC further promotes a pro-apoptotic environment within the T-cell. While this compound is a potent inhibitor of PP1, some studies suggest that its immunosuppressive and apoptotic effects may not be solely dependent on PP1 inhibition, indicating the involvement of other molecular targets.
Quantitative Data
The following tables summarize the quantitative data regarding the biological activity of this compound in T-cell studies.
Table 1: Inhibitory Concentration (IC50) of this compound on T-Cell Proliferation
| Assay System | Stimulus | IC50 of this compound (nM) | Reference |
| Murine Mixed Lymphocyte Reaction (MLR) | Allogeneic stimulation | 7.8 | [3] |
| Murine Splenocyte Proliferation | Concanavalin A (Con A) | Similar to MLR | [3] |
Table 2: Inhibitory Concentration (IC50) of this compound on Protein Phosphatases
| Enzyme | IC50 of this compound (nM) | Reference |
| Protein Phosphatase 1 (PP1) | 1.6 | [1][2] |
| Protein Phosphatase 2A (PP2A) | 62 | [1][2] |
| SHP2 | 2900 | [6] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Inhibition by this compound
Caption: this compound inhibits TCR signaling.
This compound-Induced Apoptosis Pathway in T-Cells
Caption: this compound induces T-cell apoptosis.
Experimental Workflow: Assessing this compound's Effect on T-Cell Proliferation and Apoptosis
Caption: Workflow for this compound studies.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary T-Cells
This protocol describes the isolation of T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque™
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
T-cell isolation kit (e.g., Pan T-Cell Isolation Kit, human/mouse)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the PBMCs in an appropriate buffer and isolate T-cells using a negative selection T-cell isolation kit following the manufacturer's instructions.
-
Count the purified T-cells and assess viability using trypan blue exclusion.
-
Resuspend the T-cells in Complete RPMI at a density of 1 x 10^6 cells/mL for subsequent experiments.
Protocol 2: T-Cell Activation and this compound Treatment
This protocol outlines the in vitro activation of T-cells and subsequent treatment with this compound.
Materials:
-
Purified T-cells
-
Complete RPMI
-
96-well flat-bottom tissue culture plates
-
Anti-CD3 antibody (e.g., clone OKT3 for human, 145-2C11 for mouse)
-
Anti-CD28 antibody (e.g., clone CD28.2 for human, 37.51 for mouse)
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 1-10 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells twice with sterile PBS to remove unbound antibody.
-
Add 1 x 10^5 purified T-cells in 100 µL of Complete RPMI to each well.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Add this compound at desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24-72 hours).
Protocol 3: Assessment of T-Cell Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic T-cells using flow cytometry.
Materials:
-
Treated T-cells from Protocol 2
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the T-cells from the 96-well plate and transfer to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blot Analysis of T-Cell Signaling and Apoptotic Proteins
This protocol details the detection of key proteins involved in T-cell signaling and apoptosis by western blotting.
Materials:
-
Treated T-cells from Protocol 2
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Harvest and wash the treated T-cells with cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin.
Conclusion
This compound is an invaluable tool for dissecting the intricate signaling pathways that govern T-cell activation and apoptosis. Its potent and specific inhibitory effects, coupled with the detailed protocols provided, enable researchers to investigate the molecular mechanisms of T-cell function and explore its potential as an immunosuppressive agent. These application notes serve as a comprehensive guide for the effective utilization of this compound in immunology and drug discovery research.
References
- 1. media.tghn.org [media.tghn.org]
- 2. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive effects of this compound in vivo and in vitro via T cell-specific apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive effects of this compound in vivo and in vitro via T cell-specific apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Cellular Specificity of Tautomycetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomycetin (TMC) is a potent and selective inhibitor of Protein Phosphatase 1 (PP1), a critical serine/threonine phosphatase involved in a myriad of cellular processes.[1][2][3] Understanding the specificity of TMC within a cellular context is paramount for its validation as a research tool and for its potential therapeutic development. This document provides a detailed experimental protocol to rigorously assess the cellular specificity of this compound, with a primary focus on distinguishing its effects on PP1 from those on the closely related Protein Phosphatase 2A (PP2A). The protocols herein describe methods to evaluate the phosphorylation status of downstream targets of the PP1 and PP2A signaling pathways using quantitative Western blotting and phosphoproteomic analysis.
Introduction
Reversible protein phosphorylation, governed by the balanced activities of protein kinases and phosphatases, is a fundamental mechanism for regulating cellular signaling. Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) are two major serine/threonine phosphatases that account for a significant portion of phosphatase activity in eukaryotic cells and are involved in regulating processes such as cell cycle progression, apoptosis, and signal transduction.[4]
This compound has been identified as a highly selective inhibitor of PP1.[1][2][3] In vitro studies have demonstrated its potent inhibition of PP1 with significantly less activity against PP2A.[2][3] The basis for this selectivity lies in the formation of a covalent bond between this compound and a PP1-specific cysteine residue, Cys127.[5] However, translating in vitro potency and selectivity to a cellular environment requires careful validation, as off-target effects can arise from various factors, including compound concentration, cell permeability, and engagement of unrelated targets.[6][7]
These application notes provide a comprehensive suite of protocols to investigate the on-target and off-target effects of this compound in cultured cells.
Key Signaling Pathways
To assess the specificity of this compound, it is crucial to monitor the phosphorylation status of well-established downstream substrates of PP1 and PP2A.
-
PP1 Signaling: PP1 is known to dephosphorylate and regulate the activity of several key proteins. A prominent substrate is the transcription factor CREB (cAMP response element-binding protein) at Ser133. Inhibition of PP1 by this compound is expected to lead to an increase in phosphorylated CREB (pCREB).
-
PP2A Signaling: PP2A is a major regulator of the Akt and MAPK/ERK signaling pathways. PP2A dephosphorylates and inactivates Akt at Thr308 and Ser473, and also dephosphorylates MEK and ERK. Inhibition of PP2A would therefore be expected to result in increased phosphorylation of Akt, MEK, and ERK.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cultured cells for treatment with this compound and control compounds.
Materials:
-
HeLa or Jurkat cells (or other suitable cell line with well-characterized PP1 and PP2A signaling)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (TMC)
-
Okadaic Acid (OA) - as a PP2A-preferential inhibitor control[8]
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound and Okadaic Acid in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 nM) and Okadaic Acid (e.g., 1, 10, 100 nM) in complete growth medium. Also, prepare a vehicle control.
-
Remove the growth medium from the cells and replace it with the medium containing the inhibitors or vehicle.
-
Incubate the cells for the desired time (e.g., 1-4 hours).
Western Blot Analysis of Phosphorylated Proteins
Objective: To assess the phosphorylation status of specific downstream targets of PP1 and PP2A.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[1][9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST).[10]
-
Primary antibodies (e.g., anti-pCREB (Ser133), anti-CREB, anti-pAkt (Ser473), anti-Akt, anti-pERK1/2, anti-ERK1/2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Global Phosphoproteomic Analysis
Objective: To obtain an unbiased, global view of the changes in the phosphoproteome upon this compound treatment.
Materials:
-
Urea (B33335) lysis buffer (8 M urea in 50 mM Tris-HCl, pH 8.5) with phosphatase and protease inhibitors.
-
DTT and iodoacetamide
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)[11]
-
LC-MS/MS system
Protocol:
-
Lyse the treated cells with urea lysis buffer.
-
Reduce and alkylate the proteins.
-
Digest the proteins with trypsin.
-
Enrich for phosphopeptides using a phosphopeptide enrichment kit according to the manufacturer's instructions.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Perform data analysis to identify and quantify changes in phosphopeptide abundance between different treatment conditions.
Experimental Workflow and Data Presentation
Data Presentation
Summarize all quantitative data from Western blot and phosphoproteomic analyses into clearly structured tables for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PP1 | 1.6 | [2][3] |
| PP2A | 62 | [2][3] |
Table 2: Expected Cellular Effects of this compound and Okadaic Acid
| Treatment | pCREB (Ser133) | pAkt (Ser473) | pERK1/2 | Expected Primary Target |
| This compound | ↑↑ | ↔ or ↑ | ↔ or ↑ | PP1 |
| Okadaic Acid | ↔ or ↑ | ↑↑ | ↑↑ | PP2A |
| Vehicle | ↔ | ↔ | ↔ | None |
(↑↑: Strong Increase; ↑: Moderate Increase; ↔: No significant change)
Table 3: Example Data from Quantitative Western Blot Analysis
| Treatment | Fold Change pCREB/CREB | Fold Change pAkt/Akt | Fold Change pERK/ERK |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (10 nM) | 5.2 | 1.3 | 1.1 |
| This compound (100 nM) | 8.9 | 2.5 | 2.1 |
| Okadaic Acid (10 nM) | 1.2 | 6.8 | 7.5 |
Conclusion
The protocols outlined in this document provide a robust framework for the cellular characterization of this compound's specificity. By employing a combination of targeted Western blot analysis and global phosphoproteomics, researchers can gain a comprehensive understanding of the on-target and potential off-target effects of this potent PP1 inhibitor. The inclusion of appropriate controls, such as a PP2A-preferential inhibitor, is critical for distinguishing the specific effects of PP1 inhibition. These studies are essential for the confident application of this compound as a selective chemical probe in biological research and for its further evaluation in drug development pipelines.
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. This compound | CAS 119757-73-2 | Tocris Bioscience [tocris.com]
- 3. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of this compound and Its Derivatives on Protein Phosphatase Inhibition, Immunosuppressive Function and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
Tautomycetin: A Precision Tool for Unraveling Protein Phosphatase 1 in Neurological Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 1 (PP1), a major serine/threonine phosphatase, plays a critical role in a vast array of cellular processes within the central nervous system, including synaptic plasticity, memory formation, and neuronal survival.[1][2] Dysregulation of PP1 activity is increasingly implicated in the pathophysiology of various neurological disorders, most notably Alzheimer's disease, where it influences the phosphorylation state of key proteins such as tau and the amyloid precursor protein (APP).[1][3] Elucidating the precise role of PP1 in these complex diseases requires highly specific molecular tools. Tautomycetin (TMC), a natural product isolated from Streptomyces griseochromogenes, has emerged as a potent and highly selective inhibitor of PP1, making it an invaluable asset for neurological research.[4]
This compound's remarkable specificity for PP1 over other phosphatases, particularly the closely related Protein Phosphatase 2A (PP2A), allows for the targeted investigation of PP1-mediated signaling pathways.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound to dissect the function of PP1 in the context of neurological disorders.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of the PP1 catalytic subunit. Structural studies have revealed that this compound forms a covalent bond with a cysteine residue (Cys127) specific to PP1, which is a key determinant of its high selectivity.[6] This irreversible binding effectively blocks substrate access to the catalytic site, leading to a potent and specific inhibition of PP1 activity.
Quantitative Data
The following tables summarize the inhibitory potency of this compound against various protein phosphatases, highlighting its exceptional selectivity for PP1.
Table 1: Inhibitory Activity of this compound against Protein Phosphatases
| Phosphatase | IC50 (nM) | Reference |
| PP1 | 1.6 | [4] |
| PP2A | 62 | [4] |
Table 2: Comparative IC50 Values of this compound (TTN) and Tautomycin (TM)
| Compound | PP1 IC50 (nM) | PP2A IC50 (nM) | Reference |
| This compound (TTN) | 1.6 | 62 | [4] |
| Tautomycin (TM) | 0.21 | 0.94 | [4] |
Table 3: Highly Potent and Selective Inhibition of PP1 by this compound (TTN) in a Radiolabeled Assay
| Phosphatase | IC50 (pM) | Fold Selectivity vs. PP1 | Reference |
| PP1 | 38 | 1 | [5][6] |
| PP2A | ~5282 | ~139 | [5][6] |
| PP5 | ~11894 | ~313 | [5][6] |
Signaling Pathways
PP1 in Alzheimer's Disease Pathogenesis
In the context of Alzheimer's disease, PP1 is implicated in the regulation of both amyloid-beta (Aβ) production and tau hyperphosphorylation. The following diagram illustrates a proposed signaling pathway where Aβ peptides can lead to the inhibition of PP1, contributing to a feedback loop that exacerbates pathology.
Caption: Proposed role of PP1 in Alzheimer's disease pathology.
PP1 in Synaptic Plasticity
PP1 is a key regulator of synaptic plasticity, the cellular basis of learning and memory. It plays a crucial role in both long-term potentiation (LTP) and long-term depression (LTD) by dephosphorylating critical synaptic proteins, including glutamate (B1630785) receptors.
Caption: PP1's central role in bidirectional synaptic plasticity.
Experimental Protocols
The following are detailed protocols for using this compound in key experiments to investigate the role of PP1 in neurological disorders.
Experimental Workflow Overview
References
- 1. Molecular Role of Protein Phosphatases in Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Synaptic Transmission and Plasticity by Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Phosphatases and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tautomycetin Technical Support Center: Aqueous Stability and Degradation
This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of tautomycetin in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound (TTN) has demonstrated excellent stability when dissolved in organic solvents. It is recommended to store stock solutions in Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at -20°C. Under these conditions, TTN is stable for over five years.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Source |
| Solvent | DMF or DMSO | |
| Temperature | -20°C | |
| Duration | > 5 years |
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The primary and expected degradation pathway for this compound in aqueous solutions is the hydrolysis of its maleic anhydride (B1165640) moiety. In an aqueous environment, the anhydride ring opens to form a dicarboxylic acid (diacid). This diacid form is crucial for its biological activity, as it interacts with the active site of protein phosphatase 1 (PP1).
Caption: Hydrolysis of this compound's anhydride ring in water.
Q3: Which factors can influence the stability of this compound in my aqueous experimental buffer?
-
pH: The rate of hydrolysis for anhydrides is often pH-dependent. The reaction can be catalyzed by both acidic and basic conditions. It is crucial to maintain a consistent and well-documented pH for all experiments to ensure reproducibility.
-
Temperature: Degradation rates generally increase with higher temperatures. For consistent results, this compound solutions should be prepared fresh and kept on ice or at a controlled, low temperature before use. Avoid repeated freeze-thaw cycles.
-
Buffer Composition: Components of your buffer solution could potentially react with or catalyze the degradation of this compound. It is advisable to use simple, well-defined buffer systems.
-
Light Exposure: Although specific photostability data is unavailable, complex organic molecules can be susceptible to photodegradation. As a precaution, it is recommended to protect this compound solutions from direct light by using amber vials or covering containers with foil.
Table 2: Summary of Factors Potentially Influencing this compound Aqueous Stability
| Factor | Potential Impact | Mitigation Strategy |
| pH | Hydrolysis rate is pH-dependent. | Maintain consistent, documented pH; perform pH stability screen. |
| Temperature | Higher temperatures accelerate degradation. | Prepare solutions fresh, store at 2-8°C for short-term, keep on ice during experiments. |
| Light | Potential for photodegradation. | Protect solutions from light using amber vials or foil. |
| Buffer Species | Catalysis or reaction with buffer components. | Use well-characterized, simple buffer systems. |
Troubleshooting Guide
Q4: I am observing inconsistent inhibitory activity in my cell-based assays. Could the stability of this compound be the issue?
Yes, inconsistent results can often be traced back to the handling and stability of the compound in aqueous media. Here are some troubleshooting steps:
-
Solution Age: Are you using freshly prepared aqueous dilutions of this compound? The anhydride ring hydrolyzes in water, and the concentration of the active form may change over time. Always prepare dilutions from your organic stock solution immediately before the experiment.
-
Storage of Dilutions: Avoid storing this compound in aqueous buffers for extended periods, even at 4°C. If you must prepare solutions in advance, perform validation studies to determine how long they remain stable under your specific conditions.
-
pH of Media: Ensure the pH of your final assay medium is consistent between experiments. A slight shift in pH could alter the rate of hydrolysis and, consequently, the effective concentration of the active diacid form.
-
Source and Purity: Verify the purity of your this compound lot. Impurities could affect its stability or biological activity.
Experimental Protocols
Q5: How can I perform a basic stability study of this compound in my specific aqueous buffer?
To ensure the reliability of your results, it is highly recommended to perform a preliminary stability study of this compound in your specific experimental buffer. The following is a general protocol based on standard industry practices for stability indicating assays.
Objective: To determine the stability of this compound in a specific aqueous buffer over a defined time course and under specific temperature conditions.
Materials:
-
This compound
-
DMSO or DMF (for stock solution)
-
Your aqueous experimental buffer (e.g., PBS, TRIS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC-grade)
-
Formic acid or other modifier (if needed for chromatography)
-
Calibrated pH meter
-
Temperature-controlled incubator/water bath
Methodology Workflow:
Tautomycetin solubility in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility and use of Tautomycetin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO, and some suppliers provide it pre-dissolved at a concentration of 10 mg/mL[1][2].
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to a desired concentration, for example, 10 mg/mL[1][2]. Ensure the powder is fully dissolved by vortexing. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is the long-term stability of this compound in DMSO?
A3: this compound demonstrates excellent storage stability in DMSO. It can be stored for over five years at -20°C[3].
Q4: Is this compound soluble in cell culture media?
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a selective inhibitor of Protein Phosphatase 1 (PP1). It exhibits significantly higher potency against PP1 compared to Protein Phosphatase 2A (PP2A), with reported IC50 values of 1.6 nM for PP1 and 62 nM for PP2A[1][4]. This selectivity is attributed to the formation of a covalent bond with a PP1-specific cysteine residue (Cys127)[3].
Troubleshooting Guide
Issue 1: this compound precipitated out of solution when added to cell culture medium.
-
Possible Cause: The final concentration of this compound in the aqueous cell culture medium may have exceeded its solubility limit. Another possibility is that the DMSO concentration from the stock solution is too high, causing the compound to crash out upon dilution.
-
Solution:
-
Prepare a more dilute stock solution in DMSO to reduce the volume needed for the final dilution in the medium.
-
When diluting the DMSO stock solution into the cell culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.
-
Perform a serial dilution of your stock solution in the cell culture medium to determine the highest workable concentration that does not result in precipitation.
-
Consider a gentle warming of the cell culture medium to 37°C before adding the this compound stock solution, as this can sometimes aid solubility.
-
Issue 2: Observed cellular toxicity or off-target effects.
-
Possible Cause: The concentration of DMSO in the final cell culture medium may be too high, leading to solvent-induced toxicity. Alternatively, the concentration of this compound may be too high for the specific cell line being used.
-
Solution:
-
Always include a vehicle control in your experiments, treating cells with the same final concentration of DMSO used to deliver this compound. This will help differentiate between the effects of the compound and the solvent.
-
Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line.
-
Ensure the final DMSO concentration in your cell culture medium is kept to a minimum, ideally below 0.1%.
-
Quantitative Data Summary
| Parameter | Solvent | Concentration | Storage | Reference |
| Solubility | DMSO | 10 mg/mL | -20°C | [1][2][4] |
| Long-term Stability | DMSO | Not Specified | >5 years at -20°C | [3] |
| IC50 (PP1) | - | 1.6 nM | - | [1][4] |
| IC50 (PP2A) | - | 62 nM | - | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro Protein Phosphatase Inhibition Assay
This is a generalized protocol based on the literature.
-
Materials: Purified PP1 and PP2A enzymes, this compound stock solution, assay buffer, a suitable phosphatase substrate (e.g., a fluorogenic substrate).
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the purified PP1 or PP2A enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 20 minutes at 30°C) to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Incubate the plate at 30°C for a specific time (e.g., 30 minutes).
-
Measure the product formation using a suitable plate reader (e.g., a fluorometer for a fluorogenic substrate).
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits PP1, preventing substrate dephosphorylation.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. This compound | CAS:119757-73-2 | Selective PP1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
Troubleshooting Tautomycetin off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tautomycetin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on mitigating off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
1. I'm observing unexpected cellular effects at high concentrations of this compound. How can I determine if these are off-target effects?
High concentrations of this compound can lead to off-target effects, primarily the inhibition of Src homology region 2 domain-containing phosphatase 2 (SHP2). To determine if your observed phenotype is a result of off-target activity, a multi-pronged approach involving dose-response analysis and target validation experiments is recommended.
Key Indicators of Off-Target Effects:
-
Dose-Response Discrepancy: The observed effect occurs at concentrations significantly higher than the IC50 for Protein Phosphatase 1 (PP1), this compound's primary target.
-
Phenotypic Similarity to SHP2 Inhibition: The observed cellular phenotype mimics known effects of SHP2 inhibition.
-
Lack of Rescue by PP1 Overexpression: The phenotype cannot be reversed by overexpressing wild-type or a this compound-resistant mutant of PP1.
A systematic troubleshooting workflow can help dissect on-target versus off-target effects.
Caption: Troubleshooting workflow for this compound off-target effects.
2. What is the difference in potency of this compound for its primary target (PP1) versus its main off-target (SHP2)?
This compound is a highly potent and selective inhibitor of PP1. Its inhibitory concentration (IC50) for PP1 is in the picomolar to low nanomolar range. In contrast, its inhibition of SHP2 is significantly weaker, with a much higher IC50.
| Target | IC50 (in vitro) | Selectivity (Fold Difference vs. PP1) |
| Protein Phosphatase 1 (PP1) | 38 pM - 1.6 nM | - |
| SHP2 | 2900 nM (2.9 µM) | >10,000-fold |
| Protein Phosphatase 2A (PP2A) | ~5.3 nM - 62 nM | ~139-fold |
| Protein Phosphatase 5 (PP5) | ~11.9 nM | ~313-fold |
Note: IC50 values can vary depending on the assay conditions.
3. How does this compound inhibit PP1 and what is the mechanism of its off-target inhibition of SHP2?
This compound's high selectivity for PP1 is due to a unique covalent interaction.
-
PP1 Inhibition: this compound binds to the hydrophobic groove and active site of PP1. Crucially, it forms a covalent bond with a PP1-specific cysteine residue, Cys127, which is not conserved in other protein phosphatases of the same family. This covalent interaction leads to a stable and highly potent inhibition.
-
SHP2 Inhibition: The inhibition of SHP2 by this compound is non-covalent and occurs at the enzyme's active site. The significantly lower potency suggests a less optimal fit compared to its interaction with PP1.
Optimizing Tautomycetin incubation time for maximal PP1 inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tautomycetin for maximal and specific inhibition of Protein Phosphatase 1 (PP1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a PP1 inhibitor?
A1: this compound is a natural product that acts as a highly potent and selective inhibitor of Protein Phosphatase 1 (PP1).[1] Its specificity arises from its unique mechanism of action, which involves forming a covalent bond with a cysteine residue (Cys127) that is specific to PP1, distinguishing it from other major phosphatases like PP2A.[2] This high selectivity makes it an invaluable tool for studying the specific roles of PP1 in various cellular processes.
Q2: How quickly does this compound inhibit PP1?
A2: In in vitro assays, this compound can form a covalent adduct with PP1 very rapidly, with significant bond formation occurring in less than 10 minutes.[2] However, in cellular systems, a longer incubation time is generally required to allow for cell permeability and target engagement.
Q3: What is the optimal incubation time for achieving maximal PP1 inhibition in cells?
A3: The optimal incubation time can vary depending on the cell type, experimental conditions, and the desired level of inhibition. While a definitive time-course for maximal inhibition across all cell types is not established, studies have shown that treating cells with this compound for several hours is effective. For example, in COS-7 cells, incubation with 5 µM this compound for 5 hours resulted in over 90% inhibition of endogenous PP1 activity. It is recommended to perform a time-course experiment for your specific cell line to determine the optimal incubation period.
Q4: Is this compound stable in solution?
A4: this compound exhibits excellent stability when stored correctly. It can be stored in DMSO or DMF at -20°C for over five years without significant loss of activity. For experimental use, it is advisable to prepare fresh working solutions from a frozen stock.
Q5: Can this compound affect other phosphatases?
A5: this compound displays remarkable selectivity for PP1 over other serine/threonine phosphatases. For instance, its IC50 value for PP1 is significantly lower than for PP2A.[3][1] However, at very high concentrations or with prolonged incubation times in cellular assays, some off-target effects might be observed. It is always good practice to include appropriate controls to verify the specificity of the observed effects.
Data Presentation: this compound Inhibition of PP1
The following table summarizes the inhibitory potency of this compound against PP1 and PP2A from various studies.
| Phosphatase | Inhibitor | IC50 (nM) | Cell Line/System | Reference |
| PP1 | This compound | 1.6 | Purified Enzyme | [1] |
| PP2A | This compound | 62 | Purified Enzyme | [3][1] |
| PP1 | This compound | 0.038 | Purified Enzyme ([32P]-phosphohistone assay) | [4] |
| PP1 | This compound | ~1000-2000 | MCF-7 cells (in vivo activity) | [5] |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time in Cultured Cells
This protocol outlines a general method for determining the optimal incubation time of this compound to achieve maximal PP1 inhibition in a specific cell line.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
PP1 activity assay kit
-
Western blot reagents and antibodies (optional, for downstream analysis)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Treatment: Prepare working solutions of this compound in complete cell culture medium at the desired final concentration (e.g., 1-5 µM). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) group.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
PP1 Activity Assay: Measure the PP1 activity in each lysate according to the manufacturer's instructions of your chosen assay kit. Normalize the activity to the total protein concentration.
-
Data Analysis: Plot the percentage of PP1 inhibition relative to the vehicle control against the incubation time to determine the optimal duration for maximal inhibition.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: PP1 regulation of the MAPK/ERK signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low PP1 inhibition observed. | 1. Insufficient incubation time: this compound may not have had enough time to penetrate the cells and inhibit PP1. 2. This compound degradation: Improper storage or handling of the this compound stock solution. 3. Suboptimal concentration: The concentration of this compound used may be too low for the specific cell line. | 1. Optimize incubation time: Perform a time-course experiment (e.g., 1, 2, 4, 6, 8 hours) to determine the optimal incubation period. 2. Use fresh this compound: Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.5, 1, 2, 5, 10 µM) to find the most effective one. |
| High variability between replicates. | 1. Inconsistent cell numbers: Uneven cell seeding can lead to variability in the amount of PP1 per well. 2. Pipetting errors: Inaccurate pipetting of this compound or reagents. 3. Edge effects in multi-well plates: Cells in the outer wells may behave differently than those in the inner wells. | 1. Ensure uniform cell seeding: Carefully count and seed cells to have a consistent number in each well. 2. Calibrate pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Avoid using outer wells: If possible, do not use the outermost wells of a multi-well plate for experimental samples. Fill them with media or PBS to minimize edge effects. |
| Observed off-target effects. | 1. This compound concentration is too high: High concentrations may lead to inhibition of other phosphatases or cellular processes. 2. Prolonged incubation: Very long incubation times might induce secondary cellular responses. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that gives maximal PP1 inhibition from a dose-response curve. 2. Use appropriate controls: Include a control with a structurally related but inactive compound if available. Also, consider using a different, structurally unrelated PP1 inhibitor to confirm that the observed phenotype is due to PP1 inhibition. 3. Rescue experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of PP1. |
| Difficulty in measuring PP1 activity. | 1. Low PP1 expression in the cell line: The chosen cell line may have very low endogenous levels of PP1. 2. Issues with the PP1 activity assay: The substrate or buffer conditions of the assay may not be optimal. | 1. Choose a different cell line: Use a cell line known to have higher PP1 expression. 2. Optimize the assay: Ensure the PP1 activity assay is validated and optimized for your specific experimental conditions. Consider trying a different type of PP1 activity assay. |
References
- 1. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KoreaMed Synapse [synapse.koreamed.org]
Technical Support Center: Tautomycetin and Protein Phosphatase 1 (PP1) Interaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the covalent modification of Protein Phosphatase 1 (PP1) by Tautomycetin, with a specific focus on its reversibility.
Frequently Asked Questions (FAQs)
1. What is the nature of the interaction between this compound and PP1?
This compound (TTN) and its analog Tautomycin (TTM) are potent inhibitors of Protein Phosphatase 1 (PP1). The interaction involves a covalent modification of the PP1 catalytic subunit. Specifically, the C2-spiroepoxide moiety of this compound is proposed to form a covalent bond with a nucleophilic residue within the catalytic site of PP1.
2. Is the covalent modification of PP1 by this compound reversible?
The covalent modification of PP1 by this compound is considered irreversible under typical physiological conditions. The formation of a stable covalent bond between the inhibitor and the enzyme prevents the easy dissociation of the inhibitor and the recovery of enzyme activity.
3. What is the proposed mechanism for the covalent modification?
The proposed mechanism involves the nucleophilic attack by an amino acid residue in the active site of PP1 on the epoxide ring of this compound. This results in the opening of the epoxide ring and the formation of a stable covalent adduct.
4. What experimental evidence supports the irreversibility of the modification?
The irreversibility of the this compound-PP1 interaction is supported by several lines of evidence:
-
Mass Spectrometry: Studies using mass spectrometry have identified a covalent adduct between PP1 and this compound, showing a specific mass increase corresponding to the molecular weight of the inhibitor.
-
Enzyme Kinetics: Kinetic analyses of PP1 inhibition by this compound show a time-dependent inactivation of the enzyme, which is characteristic of irreversible inhibitors.
-
Washout Experiments: Attempts to restore PP1 activity by removing unbound this compound through methods like dialysis or gel filtration have generally been unsuccessful, indicating a stable, long-lasting modification.
5. What are the implications of the irreversible nature of this interaction?
The irreversible covalent modification of PP1 by this compound has significant implications:
-
Research Tool: It makes this compound a useful tool for studying the physiological roles of PP1, as it can be used to permanently inactivate the enzyme in cellular or in vitro systems.
-
Drug Development: The irreversible nature of the binding presents both opportunities and challenges for drug development. While it can lead to prolonged therapeutic effects, it also raises concerns about potential off-target effects and toxicity, as the enzyme is permanently inactivated.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| I am not observing the expected inhibition of PP1 in my assay with this compound. | Degradation of this compound: this compound, particularly its epoxide group, can be susceptible to hydrolysis or degradation, especially with improper storage or handling. | Ensure this compound is stored under recommended conditions (e.g., as a stock solution in a suitable solvent at low temperature). Prepare fresh dilutions for each experiment. |
| Incorrect buffer conditions: The pH or presence of certain additives in the assay buffer might affect the stability or reactivity of this compound. | Verify that the assay buffer has a pH that is compatible with both the enzyme and the inhibitor. Avoid strongly nucleophilic buffer components that could react with the epoxide. | |
| Inactive PP1 enzyme: The PP1 enzyme preparation may have lost activity due to improper storage or handling. | Always check the activity of your PP1 stock using a standard substrate and assay conditions before performing inhibition studies. | |
| My mass spectrometry results for the this compound-PP1 adduct are unclear. | Incomplete reaction: The incubation time or concentration of this compound may not have been sufficient to achieve a high level of covalent modification. | Increase the incubation time and/or the molar excess of this compound to PP1 to drive the reaction to completion. |
| Suboptimal sample preparation: The sample preparation for mass spectrometry (e.g., digestion, desalting) might be leading to the loss or degradation of the modified peptide. | Optimize your sample preparation protocol. Consider using different proteases for digestion to generate peptides of a suitable size containing the modification site. Use desalting techniques compatible with modified peptides. | |
| Incorrect mass shift calculation: The expected mass shift may be miscalculated, or other modifications might be present. | Recalculate the expected mass shift based on the precise molecular weight of this compound and the type of covalent linkage. Consider the possibility of other post-translational modifications on PP1. | |
| I am trying to confirm the irreversibility of the inhibition, but my results are ambiguous. | Insufficient removal of unbound inhibitor: The washout or dialysis procedure may not be completely removing the unbound this compound, leading to continued inhibition. | Increase the duration and/or the number of buffer changes during dialysis. Use a larger volume of dialysis buffer. Consider using size-exclusion chromatography for a more efficient separation of the protein from the small molecule inhibitor. |
| Non-specific binding: this compound might be binding non-covalently to other sites on the enzyme or other proteins in the assay, confounding the results. | Include appropriate controls, such as performing the washout experiment with a non-covalent inhibitor to ensure the procedure itself is not causing a loss of enzyme activity. |
Quantitative Data Summary
| Parameter | Value | Enzyme | Reference |
| IC50 (this compound) | ~1.6 nM | PP1γ | |
| IC50 (Tautomycin) | ~0.2 nM | PP1γ | |
| Mass Adduct (PP1 + this compound) | Expected mass of PP1 + ~652.8 Da | PP1 | Theoretical |
Experimental Protocols
1. Protocol for PP1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PP1 using a colorimetric assay with a phospho-substrate.
-
Materials:
-
Purified PP1 enzyme
-
This compound stock solution (e.g., in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mM EDTA, 1 mM DTT)
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of PP1 enzyme to each well.
-
Add the different concentrations of this compound to the wells containing PP1. Include a control with no inhibitor (vehicle only, e.g., DMSO).
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C) to allow for the covalent modification to occur.
-
Initiate the phosphatase reaction by adding the substrate (e.g., pNPP) to each well.
-
Monitor the dephosphorylation of the substrate by measuring the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP) over time using a microplate reader.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the this compound concentration and determine the IC50 value.
-
2. Protocol for Mass Spectrometry Analysis of this compound-PP1 Adduct
This protocol outlines the general steps for identifying the covalent adduct between this compound and PP1 using mass spectrometry.
-
Materials:
-
Purified PP1 enzyme
-
This compound
-
Reaction Buffer (as in the inhibition assay)
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
-
-
Procedure:
-
Incubate a sufficient amount of PP1 with a molar excess of this compound to ensure a high degree of modification.
-
Denature the protein sample using urea.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Desalt the resulting peptide mixture using a suitable method (e.g., C18 ZipTip).
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the sequence of PP1, including a variable modification corresponding to the mass of this compound on potential nucleophilic residues (e.g., Cys, Lys, His).
-
Identify the modified peptide and pinpoint the site of covalent attachment.
-
3. Protocol for Investigating the Reversibility of PP1 Inhibition (Washout Experiment)
This protocol describes a method to determine if the inhibition of PP1 by this compound is reversible.
-
Materials:
-
Purified PP1 enzyme
-
This compound
-
Dialysis device (e.g., dialysis tubing or slide-a-lyzer with an appropriate molecular weight cutoff)
-
Large volume of dialysis buffer (same as the assay buffer)
-
PP1 inhibition assay reagents
-
-
Procedure:
-
Incubate PP1 with a concentration of this compound that gives near-complete inhibition (e.g., 10-100 fold IC50).
-
As a control, incubate PP1 with the vehicle (e.g., DMSO) alone.
-
After the initial incubation, take a small aliquot from each sample and measure the PP1 activity to confirm inhibition.
-
Place the remainder of the samples into separate dialysis devices.
-
Dialyze the samples against a large volume of cold dialysis buffer for an extended period (e.g., 24-48 hours) with several buffer changes. This will remove any unbound this compound.
-
After dialysis, recover the protein samples and measure their concentration.
-
Measure the enzymatic activity of the dialyzed samples.
-
If the inhibition is irreversible, the PP1 activity in the this compound-treated sample will not be restored after dialysis. If it is reversible, the activity should return to a level similar to the control sample.
-
Visualizations
Caption: Mechanism of irreversible PP1 inhibition by this compound.
Caption: Workflow for testing the reversibility of PP1 inhibition.
Caption: Signaling pathway showing PP1 and its inhibition by this compound.
Tautomycetin experimental artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tautomycetin (TTN). Our goal is to help you navigate potential experimental artifacts and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (TTN) is a natural product isolated from Streptomyces griseochromogenes. It is a highly potent and selective inhibitor of Protein Phosphatase 1 (PP1), a major serine/threonine phosphatase involved in a vast array of cellular processes.[1] Its selectivity is attributed to the formation of a stable, covalent bond with a unique cysteine residue, Cys127, which is present in PP1 but not in other closely related phosphatases like PP2A.[2][3] This covalent interaction leads to irreversible inhibition of PP1.[2]
Q2: How selective is this compound for PP1 over other phosphatases?
A2: this compound exhibits remarkable selectivity for PP1. In vitro studies have shown it to be significantly more potent against PP1 compared to other serine/threonine phosphatases. For instance, the concentration of this compound required to inhibit 50% of the activity (IC50) is substantially lower for PP1 than for PP2A, PP4, PP5, and PP6.[2]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various protein phosphatases, highlighting its selectivity for PP1.
| Phosphatase | IC50 (nM) | Fold Selectivity vs. PP1 | Reference |
| PP1 | 1.6 | - | [1] |
| PP2A | 62 | ~39x | [1] |
| PP4 | >1000 | >625x | [2] |
| PP5 | >1000 | >625x | [2] |
| PP6 | >1000 | >625x | [2] |
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity or apoptosis in my cell-based assay that doesn't seem to correlate with PP1 inhibition. Is this a known artifact?
Possible Cause: Yes, this is a documented experimental observation. Studies have shown that this compound can induce apoptosis through a signaling pathway that is independent of its inhibitory effect on PP1.[4] This off-target effect is believed to be mediated by the suppression of the Akt signaling pathway.[4]
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course experiments to identify a concentration and duration of this compound treatment that effectively inhibits PP1 without inducing significant apoptosis.
-
Monitor Akt Pathway Activation: Use Western blotting to monitor the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets. An increase in Akt phosphorylation would suggest that the observed effects are independent of PP1 inhibition.
-
Use a Structurally Related Negative Control: If available, use a this compound analog that is known to have reduced or no inhibitory activity against PP1 but may still possess the structural motifs responsible for the off-target effects.
-
Rescue Experiments: Attempt to rescue the apoptotic phenotype by overexpressing a constitutively active form of Akt.
Problem 2: I am not seeing the expected downstream effects of PP1 inhibition on the MAPK/ERK pathway.
Possible Cause: The regulation of the MAPK/ERK pathway by PP1 is complex and can be cell-type specific. PP1 can directly dephosphorylate and regulate key components of this pathway, such as Raf-1.[5] However, the net effect of PP1 inhibition on ERK activation can vary.
Troubleshooting Steps:
-
Confirm PP1 Inhibition: Directly measure the activity of PP1 in your cell lysates after this compound treatment to ensure that the inhibitor is effective at the concentration used.
-
Analyze Upstream Components: Perform Western blot analysis on key upstream components of the MAPK/ERK pathway, such as Raf-1, MEK1/2, and ERK1/2, to pinpoint where the signaling cascade is being affected.[5][6]
-
Consider Experimental Context: The cellular context, including the specific cell type and the presence of other signaling inputs, can influence the outcome of PP1 inhibition on the MAPK/ERK pathway. Review literature relevant to your specific experimental system.
Problem 3: My in vivo experiment results are inconsistent or show unexpected toxicity.
Possible Cause: In vivo experiments with this compound can be challenging due to factors like bioavailability, off-target toxicity, and the complex interplay of signaling pathways in a whole organism. High doses of PP1/PP2A inhibitors can be lethal in animal models.[7]
Troubleshooting Steps:
-
Optimize Dosage and Administration Route: Conduct pilot studies to determine the optimal dose and administration route (e.g., intraperitoneal injection) that achieves the desired level of PP1 inhibition without causing overt toxicity. Doses as low as 0.03 mg/kg have been used in rats for immunosuppressive effects.[8]
-
Vehicle Control: Always include a vehicle control group (the solvent used to dissolve this compound, e.g., DMSO or PBS) to account for any effects of the vehicle itself.
-
Monitor for Toxicity: Closely monitor animals for signs of toxicity, and consider performing histological analysis of major organs at the end of the study.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If feasible, conduct PK/PD studies to correlate the concentration of this compound in the target tissue with the extent of PP1 inhibition and the observed biological effects.
Experimental Protocols
Protocol 1: In Vitro PP1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified PP1 enzyme.
-
Reagents:
-
Purified recombinant PP1 enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a constant amount of purified PP1 enzyme to each well of the microplate.
-
Add the this compound dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the absorbance or fluorescence to determine the amount of product formed.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 2: Cellular Assay for Assessing PP1 Inhibition and Off-Target Effects
This protocol outlines a general workflow for treating cultured cells with this compound and analyzing both on-target and potential off-target effects.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for different durations (e.g., 1, 6, 12, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membranes with primary antibodies against:
-
A known downstream target of PP1 to assess on-target effects (e.g., phospho-Myosin Light Chain).
-
Phospho-Akt (Ser473 and Thr308) and total Akt to assess off-target effects on the Akt pathway.
-
Phospho-ERK1/2 and total ERK1/2 to investigate effects on the MAPK pathway.
-
A loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Apoptosis Assay:
-
Treat cells as described in step 1.
-
Assess apoptosis using a method of your choice, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
-
Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and experimental concepts related to this compound.
Caption: Mechanism of this compound's selective inhibition of PP1.
Caption: this compound's off-target effect on the Akt signaling pathway.
Caption: A logical workflow for troubleshooting this compound experimental results.
References
- 1. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Usage of this compound, a novel inhibitor of protein phosphatase 1 (PP1), reveals that PP1 is a positive regulator of Raf-1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1‐Disrupting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive effects of this compound in vivo and in vitro via T cell-specific apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Tautomycetin Specificity in Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Tautomycetin in complex biological samples. Our goal is to help you ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of Protein Phosphatase 1 (PP1).[1] It exhibits significantly greater potency against PP1 compared to other serine/threonine phosphatases like Protein Phosphatase 2A (PP2A).[1] This selectivity is attributed to the formation of a covalent bond between this compound and a specific cysteine residue (Cys127) within the hydrophobic groove of PP1, a residue not conserved in other related phosphatases.[2]
Q2: What are the known off-targets of this compound?
While this compound is highly selective for PP1, it can inhibit other phosphatases at higher concentrations. The most notable off-target is PP2A, though with significantly lower potency.[1] It has also been reported to inhibit the tyrosine phosphatase SHP2, but at a much higher IC50 value compared to PP1.[2] Some studies suggest that this compound can induce apoptosis through a PP1-independent mechanism by suppressing the Akt signaling pathway.[3]
Q3: I am observing effects that don't seem to be mediated by PP1. What could be the cause?
There are several possibilities:
-
High Concentrations: Using this compound at concentrations significantly above the IC50 for PP1 can lead to off-target effects on other phosphatases like PP2A or other cellular kinases.[1][2]
-
PP1-Independent Signaling: this compound has been shown to induce apoptosis by inactivating the Akt signaling pathway in a manner that is independent of PP1 inhibition.[3]
-
Complex Biological Milieu: In a cellular context, the effective concentration and target engagement can be influenced by factors such as cell permeability, efflux pumps, and the presence of numerous interacting proteins.
Q4: How can I confirm that the observed phenotype in my experiment is due to PP1 inhibition?
To validate that the observed effects are specifically due to PP1 inhibition, consider the following strategies:
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations to establish a dose-dependent effect that correlates with the known IC50 of this compound for PP1.
-
Use of Analogs: Compare the effects of this compound with its analogs that have different selectivities for PP1 and PP2A.[4][5]
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing a wild-type or a this compound-resistant mutant of PP1.
-
Orthogonal Approaches: Use alternative methods to inhibit PP1, such as siRNA or shRNA, and check if they phenocopy the effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound | Compound Instability: Improper storage or handling has led to degradation. | Store this compound desiccated at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles. |
| Low Cell Permeability: The compound is not efficiently entering the cells being studied. | Increase incubation time or concentration within a validated range. Confirm cellular uptake using a tagged version of this compound if available. | |
| Incorrect Concentration: The concentration used is too low to effectively inhibit PP1 in the specific cell type or lysate. | Perform a dose-response experiment to determine the optimal concentration for your system. Start with concentrations around the published IC50 values and titrate up. | |
| High background or unexpected off-target effects | Concentration too high: The concentration used is inhibiting other phosphatases or kinases. | Lower the concentration of this compound. Refer to the IC50 values in the table below to stay within a selective range for PP1. |
| PP1-independent effects: The observed phenotype is a known or unknown off-target effect of this compound. | Investigate alternative signaling pathways that might be affected, such as the Akt pathway.[3] Use orthogonal methods to confirm PP1's role. | |
| Difficulty interpreting results | Complex signaling network: PP1 has numerous substrates and is involved in multiple signaling pathways.[6][7] | Focus on a specific, well-defined downstream target of PP1 for your readout. Use phosphoproteomics to get a broader view of the signaling changes. |
| Cell-type specific responses: The effect of PP1 inhibition can vary significantly between different cell types. | Carefully review the literature for studies using similar cell lines or tissues. Validate your findings in multiple cell lines if possible. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various phosphatases.
| Target | IC50 Value | Selectivity (Fold vs. PP1) | Reference |
| Protein Phosphatase 1 (PP1) | 1.6 nM | 1x | [1] |
| 38 pM | 1x | [2] | |
| Protein Phosphatase 2A (PP2A) | 62 nM | ~39x | [1] |
| Protein Phosphatase 4 (PP4) | >1000-fold vs PP1 | >1000x | [2] |
| Protein Phosphatase 5 (PP5) | >313-fold vs PP1 | >313x | [2] |
| Protein Phosphatase 6 (PP6) | >1000-fold vs PP1 | >1000x | [2] |
| Calcineurin (PP2B) | >1000-fold vs PP1 | >1000x | [2] |
| SHP2 (Tyrosine Phosphatase) | 2900 nM | >76,000x (vs 38 pM) | [2] |
Experimental Protocols
Protocol 1: Immunoprecipitation-Kinase Assay to Validate On-Target Engagement
This protocol is adapted from general immunoprecipitation and kinase assay procedures and should be optimized for your specific protein of interest.
Objective: To determine if this compound treatment affects the activity of a kinase that is regulated by PP1.
Materials:
-
Cell lysate from control and this compound-treated cells
-
Antibody specific to the kinase of interest
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
[γ-³²P]ATP
-
Substrate for the kinase of interest
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Cell Lysis: Lyse control and this compound-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the primary antibody against the kinase of interest.
-
Capture the immune complexes by adding Protein A/G agarose beads.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Kinase Assay:
-
Resuspend the beads in kinase assay buffer.
-
Initiate the kinase reaction by adding the kinase substrate and [γ-³²P]ATP.
-
Incubate at the optimal temperature and time for the kinase.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to compare kinase activity between control and this compound-treated samples.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is a generalized procedure for CETSA and requires optimization for your specific target protein.
Objective: To confirm the direct binding of this compound to PP1 in a cellular context.
Materials:
-
Intact cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
SDS-PAGE and Western blotting equipment
-
Antibody specific to PP1
Procedure:
-
Cell Treatment: Treat cells with either vehicle control or this compound at the desired concentration and for the appropriate time.
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes), followed by cooling.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PP1 at each temperature by SDS-PAGE and Western blotting using a PP1-specific antibody.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of PP1 due to drug binding.
Visualizations
References
- 1. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Synthetic Analogues: Selective Inhibitors of Protein Phosphatase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]
Tautomycetin light sensitivity and proper storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the light sensitivity and proper storage of tautomycetin.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is known to be light-sensitive. It is recommended that both the solid material and any solutions containing this compound be protected from light exposure to prevent potential degradation and loss of activity.[1]
Q2: How should I store this compound solid?
A2: The solid form of this compound should be stored desiccated at -20°C under an inert atmosphere.[1] When stored under these conditions in a tightly sealed vial, the product can be stored for up to 6 months.[2]
Q3: What are the recommended storage conditions for this compound in solution?
A3: this compound demonstrates excellent long-term stability when dissolved in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C, showing stability for over five years.[3][4] For general laboratory use, it is recommended to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C or below. These solutions are typically usable for up to one month.[1][2] It is best practice to prepare fresh solutions and use them on the same day whenever possible.[1][2]
Q4: Can I store this compound solutions at 4°C or room temperature?
A4: Long-term storage of this compound solutions at 4°C or room temperature is not recommended due to the potential for degradation. For short-term handling during experiments, solutions should be kept on ice and protected from light.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in DMSO, and it is often supplied pre-dissolved in this solvent.[1] It also shows good stability in DMF.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity in my assay. | Degradation of this compound due to improper storage or light exposure. | 1. Ensure that both solid and stock solutions have been stored according to the recommended conditions (see storage table below). 2. Always protect this compound solutions from light by using amber vials or wrapping vials in aluminum foil. 3. Prepare fresh working solutions from a new stock aliquot for each experiment. |
| Inconsistent results between experiments. | - Inconsistent concentration of working solutions. - Partial degradation of the compound. | 1. Before use, allow the frozen stock solution to completely thaw at room temperature for at least 60 minutes and vortex gently to ensure a homogeneous solution before making dilutions.[2] 2. Minimize the exposure of working solutions to ambient light and temperature during the experiment. |
| Visible changes in the appearance of the solution (e.g., color change). | Potential degradation of the compound. | Discard the solution and prepare a fresh one from a reliable stock. If the solid material shows discoloration, it may also be degraded. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Temperature | Duration | Light Protection |
| Solid | N/A | -20°C (desiccated) | Up to 6 months | Protect from light |
| Solution | DMSO or DMF | -20°C | > 5 years | Protect from light |
| Solution (aliquots) | DMSO or other suitable solvents | -20°C or below | Up to 1 month | Protect from light |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol is adapted from the ICH Q1B guidelines for photostability testing and is intended for research purposes.
Objective: To evaluate the impact of light exposure on the stability of a this compound solution.
Materials:
-
This compound
-
DMSO (or other desired solvent)
-
Clear and amber glass vials (or clear vials wrapped in aluminum foil)
-
Calibrated light source capable of emitting both visible and UVA light (e.g., photostability chamber)
-
HPLC system with a suitable column and detector for this compound analysis
-
Dark control sample (vial wrapped in aluminum foil)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the solution into two sets of vials: one set of clear glass vials (exposed samples) and one set of clear glass vials completely wrapped in aluminum foil (dark controls).
-
-
Exposure:
-
Place the exposed samples and dark controls in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a constant temperature to minimize thermal degradation.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from an exposed sample and a dark control.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed samples to the dark controls and the initial sample (time 0).
-
Calculate the percentage of this compound remaining at each time point for both exposed and dark control samples.
-
Significant degradation in the exposed sample compared to the dark control indicates photosensitivity.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound's selective inhibition of Protein Phosphatase 1.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Tautomycetin Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and overcome acquired resistance to Tautomycetin in long-term cell culture experiments. The information is presented in a question-and-answer format, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (TMC) is a natural product originally isolated from Streptomyces griseochromogenes. It is a highly selective and potent inhibitor of Protein Phosphatase 1 (PP1), a key serine/threonine phosphatase involved in a wide range of cellular processes.[1][2] this compound's selectivity for PP1 over other phosphatases, such as PP2A, is attributed to its unique chemical structure which allows it to form a covalent bond with a specific cysteine residue (Cys127) within the hydrophobic groove of the PP1 catalytic subunit.[3] This covalent interaction leads to the irreversible inhibition of PP1 activity.[3]
While PP1 inhibition is its primary mechanism, some studies suggest that this compound can also induce apoptosis in certain cancer cell lines through a PP1-independent mechanism by suppressing the Akt signaling pathway.[4]
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons for this?
A gradual loss of this compound efficacy is a common challenge in long-term cell culture and can be attributed to several factors. The most likely cause is the development of a resistant cell population through selective pressure. However, other factors should also be considered:
-
Development of Acquired Resistance: Continuous exposure to this compound can lead to the selection and proliferation of cells that have developed mechanisms to survive its cytotoxic effects.
-
Cell Line Instability: Long-term culturing can lead to genetic drift and phenotypic changes in your cell line, potentially altering its sensitivity to this compound.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular metabolism and drug response, leading to inconsistent results.
-
This compound Degradation: The stability of this compound in your specific cell culture medium and storage conditions should be considered. Degradation of the compound over time will lead to a decrease in its effective concentration.
Q3: What are the potential molecular mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on general principles of drug resistance, several hypotheses can be proposed:
-
Altered Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance. These transporters can actively pump drugs out of the cell, reducing the intracellular concentration of this compound and preventing it from reaching its target, PP1.
-
Target Alteration: Mutations in the PPP1CA, PPP1CB, or PPP1CC genes, which encode the catalytic subunit of PP1, could alter the structure of the protein and prevent this compound from binding. A mutation in the Cys127 residue would be a prime suspect.
-
Alterations in Downstream Signaling Pathways: Cells may develop resistance by activating compensatory signaling pathways that bypass the effects of PP1 inhibition. For example, alterations in pathways that regulate apoptosis or cell proliferation could counteract the effects of this compound.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug transport, metabolism, or the cellular response to this compound, contributing to a resistant phenotype.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a step-by-step approach to help you identify the cause of decreased this compound efficacy and investigate potential resistance mechanisms.
Issue: Decreased sensitivity to this compound in your cell line.
Step 1: Confirm Resistance and Rule Out Other Factors
-
Perform a Dose-Response Assay: Determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the IC50 of a low-passage, parental cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
-
Check for Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma.
-
Authenticate Your Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination.
-
Assess this compound Stability: Prepare a fresh stock of this compound and repeat the dose-response assay. If possible, assess the stability of this compound in your culture medium over the course of your experiment.
Step 2: Investigate Potential Resistance Mechanisms
If you have confirmed that your cell line has acquired resistance, the following experiments can help elucidate the underlying mechanism.
-
Hypothesis: Increased Drug Efflux via ABC Transporters
-
Experiment: Quantitative PCR (qPCR) to measure the mRNA expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line compared to the parental line.
-
Experiment: Western blot to analyze the protein expression levels of the corresponding ABC transporters.
-
Experiment: Use known inhibitors of specific ABC transporters in combination with this compound to see if sensitivity can be restored in the resistant cells.
-
-
Hypothesis: Target Alteration (Mutation in PP1)
-
Experiment: Sequence the coding regions of the PP1 catalytic subunit genes (PPP1CA, PPP1CB, PPP1CC) in your resistant and parental cell lines to identify any potential mutations, paying close attention to the region around Cys127.
-
-
Hypothesis: Alterations in Signaling Pathways
-
Experiment: Western blot analysis to examine the phosphorylation status and expression levels of key proteins in signaling pathways downstream of PP1 and those involved in apoptosis and cell proliferation (e.g., Akt, Bcl-2 family proteins, caspases).
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | This compound | 50 | 1 |
| Resistant Cell Line | This compound | 500 | 10 |
| Resistant Cell Line | This compound + ABCB1 Inhibitor | 100 | 2 |
This table provides an example of how to present IC50 data to demonstrate acquired resistance and the potential involvement of an ABC transporter.
Experimental Protocols
1. Protocol for Generating a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.[5][6][7][8][9]
-
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell counting solution (e.g., trypan blue)
-
Incubator (37°C, 5% CO2)
-
-
Method:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation, allowing the cells to recover and proliferate at each new concentration. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant phenotype by performing a new dose-response assay and comparing the IC50 to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of resistance development.
-
2. Western Blot Protocol for Analyzing Protein Expression
-
Materials:
-
Cell lysates from parental and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PP1, anti-ABCB1, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Method:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Simplified signaling pathway involving PP1 and Akt.
References
- 1. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of this compound as a regulator of secondary metabolite production for Penicillium urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Tautomycetin and Tautomycin: A Comparative Guide to Protein Phosphatase 1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tautomycetin (TTN) and Tautomycin (TTM), two structurally related natural products, with a focus on their selectivity as inhibitors of Protein Phosphatase 1 (PP1). Understanding the nuances of their inhibitory profiles is critical for their application as research tools and potential starting points for therapeutic development.
Executive Summary
This compound distinguishes itself as a highly potent and selective inhibitor of Protein Phosphatase 1 (PP1). In stark contrast, Tautomycin acts as a dual inhibitor, targeting both PP1 and Protein Phosphatase 2A (PP2A) with only a modest preference for PP1. This fundamental difference in selectivity makes this compound a superior tool for specifically investigating the cellular functions of PP1. The enhanced selectivity of this compound is attributed to its unique chemical structure, which allows for the formation of a covalent bond with a non-conserved cysteine residue within the hydrophobic groove of PP1, a feature absent in Tautomycin.
Quantitative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Tautomycin against PP1 and PP2A, compiled from various studies. The data clearly illustrates the superior selectivity of this compound for PP1.
| Compound | Target | IC50 (nM) | Selectivity (PP2A IC50 / PP1 IC50) | Reference |
| This compound | PP1 | 1.6 | ~39-fold | |
| PP2A | 62 | |||
| This compound | PP1 | 0.038 | >100-fold | |
| PP2A | 5.3 | |||
| Tautomycin | PP1 | 0.21 | ~4.5-fold | |
| PP2A | 0.94 | |||
| Tautomycin | PP1 | 0.16 (Kiapp) | ~2.5-fold | |
| PP2A | 0.4 (Kiapp) |
Molecular Basis of Selectivity
The structural disparity between this compound and Tautomycin underlies their differential PP1 selectivity. While both molecules share a common maleic anhydride (B1165640) moiety that binds to the active site of the phosphatases, they differ at the opposite end of the molecule. Tautomycin possesses a spiroketal group, whereas this compound has a diene/alkene group.
This diene/alkene moiety in this compound is crucial for its high selectivity. It enables the formation of a stable, covalent bond with a cysteine residue (Cys127) located in a hydrophobic groove of PP1. This specific cysteine is not conserved in other protein phosphatases like PP2A, thus conferring the remarkable selectivity of this compound for PP1. Tautomycin, lacking this reactive group, does not form a covalent bond and interacts with both PP1 and PP2A primarily through non-covalent interactions, resulting in its dual inhibitory profile.
Experimental Protocols
The determination of the inhibitory potency and selectivity of this compound and Tautomycin relies on robust biochemical assays. The following are outlines of commonly employed experimental protocols.
Radiolabeled Phosphate (B84403) Release Assay (e.g., [32P]-phosphohistone assay)
This highly sensitive assay directly measures the enzymatic activity of phosphatases.
Principle: A substrate, such as histone, is radiolabeled with 32P. The phosphatase of interest (PP1 or PP2A) is incubated with the 32P-labeled substrate in the presence of varying concentrations of the inhibitor. The amount of 32P released from the substrate is then quantified, typically by scintillation counting, to determine the rate of dephosphorylation.
Methodology:
-
Substrate Preparation: Histone is phosphorylated using a suitable protein kinase and [γ-32P]ATP. The radiolabeled substrate is then purified to remove unincorporated 32P.
-
Inhibition Assay: The purified phosphatase (e.g., PP1 or PP2A) is pre-incubated with a range of concentrations of this compound or Tautomycin.
-
Reaction Initiation: The dephosphorylation reaction is initiated by adding the 32P-labeled phosphohistone substrate.
-
Reaction Termination and Quantification: The reaction is stopped after a defined period. The amount of free 32P released is separated from the labeled protein and quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Malachite Green Phosphatase Assay
This is a colorimetric, non-radioactive alternative for measuring phosphatase activity.
Principle: This assay quantifies the amount of inorganic phosphate released from a substrate. The released phosphate forms a complex with malachite green and molybdate, resulting in a colored product that can be measured spectrophotometrically.
Methodology:
-
Substrate: A non-radiolabeled phosphopeptide or phosphoprotein is used as the substrate.
-
Inhibition Assay: The phosphatase (PP1 or PP2A) is incubated with the substrate in the presence of various concentrations of the inhibitor (this compound or Tautomycin).
-
Color Development: After the enzymatic reaction, a malachite green-molybdate reagent is added. This reagent reacts with the free phosphate released by the phosphatase.
-
Measurement: The absorbance of the colored complex is measured using a spectrophotometer, typically at a wavelength of around 620-660 nm.
-
Data Analysis: The amount of phosphate released is proportional to the absorbance. The IC50 value is calculated from the dose-response curve of inhibitor concentration versus phosphatase activity.
PP1 in Cellular Signaling: The MAPK Pathway
Protein Phosphatase 1 plays a crucial role in regulating numerous cellular signaling pathways. One prominent example is its involvement in the Mitogen-Activated Protein Kinase (MAPK) cascade, a key pathway controlling cell growth, differentiation, and proliferation. PP1 can directly dephosphorylate and thereby regulate the activity of components within this cascade, such as Raf1.
Conclusion
The available experimental data unequivocally demonstrates that this compound is a significantly more selective inhibitor of PP1 compared to Tautomycin. This high selectivity, stemming from its unique covalent binding mechanism, makes this compound an invaluable molecular probe for elucidating the specific roles of PP1 in complex cellular processes. For researchers aiming to dissect PP1-specific functions, this compound is the inhibitor of choice, whereas Tautomycin's utility is more suited for studies where dual inhibition of PP1 and PP2A is desired or acceptable.
Tautomycetin vs. Okadaic Acid: A Comparative Guide for Protein Phosphatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used serine/threonine protein phosphatase inhibitors: Tautomycetin and Okadaic acid. Understanding the distinct inhibitory profiles of these molecules is crucial for designing specific experiments and for the development of targeted therapeutics.
Introduction to this compound and Okadaic Acid
This compound and Okadaic acid are natural products that potently inhibit the activity of key cellular enzymes, Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These phosphatases are critical regulators of a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. While both compounds target PP1 and PP2A, they exhibit distinct selectivity profiles, making them valuable tools for dissecting the specific roles of these phosphatases in cellular signaling.
Okadaic acid, a marine toxin, is a potent inhibitor of both PP1 and PP2A, but with a significantly higher affinity for PP2A.[1][2] In contrast, this compound, isolated from Streptomyces sp., displays a notable preference for PP1, making it one of the most selective PP1 inhibitors available.[3][4]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Okadaic acid is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for both inhibitors against PP1 and PP2A. It is important to note that these values can vary between studies due to differences in experimental conditions.
| Inhibitor | Target Phosphatase | Reported IC50 Range (nM) | Selectivity (PP2A IC50 / PP1 IC50) |
| This compound | PP1 | 0.038 - 11 | ~38 - 140-fold selective for PP1 |
| PP2A | 5.3 - 490 | ||
| Okadaic Acid | PP1 | 15 - 50 | ~150 - 500-fold selective for PP2A |
| PP2A | 0.1 - 0.3 |
Data compiled from: [1][3][4][5]
Mechanism of Action
Both this compound and Okadaic acid are active site inhibitors of PP1 and PP2A. They bind to the catalytic subunit of the phosphatases, preventing the dephosphorylation of their protein substrates. This leads to a state of hyperphosphorylation of numerous cellular proteins, thereby altering their activity and downstream signaling.
Recent structural studies have revealed that the selectivity of this compound for PP1 is attributed to a covalent bond it forms with a PP1-specific cysteine residue (Cys127), which is not present in PP2A.[4] This covalent interaction contributes to its higher potency and selectivity for PP1. Okadaic acid, on the other hand, engages in non-covalent interactions within the active site of both phosphatases, with a conformation that fits more favorably into the active site of PP2A.
Impact on Cellular Signaling Pathways
The inhibition of PP1 and PP2A by this compound and Okadaic acid has profound effects on numerous signaling pathways that are critical for cellular function and fate.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Both PP1 and PP2A have been shown to dephosphorylate and regulate key components of this pathway, including Raf, MEK, and ERK.[6][7][8]
Okadaic acid, by potently inhibiting PP2A, leads to the hyperphosphorylation and activation of MEK and ERK.[8] this compound, with its selectivity for PP1, can be used to probe the specific role of PP1 in regulating this pathway. Studies have shown that PP1 can directly dephosphorylate MEK1/2.[7]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is central to cell survival, growth, and metabolism. Akt is a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. PP2A is a major negative regulator of this pathway, directly dephosphorylating and inactivating Akt.[1][9] Inhibition of PP2A by Okadaic acid leads to the sustained activation of Akt. The role of PP1 in directly regulating Akt is less defined, though it can influence upstream components of the pathway.
Experimental Protocols
Accurate determination of the inhibitory activity of compounds like this compound and Okadaic acid relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to measure protein phosphatase inhibition.
Malachite Green Phosphatase Assay
This colorimetric assay quantifies the release of inorganic phosphate (B84403) from a phosphopeptide substrate.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA).
-
Dilute purified PP1 or PP2A catalytic subunit in the reaction buffer to a working concentration (e.g., 0.5-1 mU/µL).
-
Prepare a serial dilution of this compound or Okadaic acid in the reaction buffer.
-
Prepare a phosphopeptide substrate solution (e.g., K-R-pT-I-R-R) at a concentration of 1 mM in the reaction buffer.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the serially diluted inhibitor.
-
Add 20 µL of the diluted phosphatase enzyme to each well.
-
Incubate at 30°C for 15 minutes.
-
Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
32P-Labeled Phosphohistone Phosphatase Assay
This highly sensitive radiometric assay measures the release of 32P-labeled inorganic phosphate from a radiolabeled protein substrate.
Workflow:
Detailed Methodology:
-
Substrate Preparation:
-
Phosphorylate histone H1 using the catalytic subunit of protein kinase A (PKA) and [γ-32P]ATP.
-
Separate the 32P-labeled phosphohistone from unincorporated [γ-32P]ATP by gel filtration or dialysis.
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM dithiothreitol, 1 mM MnCl2).
-
In a microcentrifuge tube, combine the reaction buffer, serially diluted inhibitor, and the phosphatase enzyme (PP1 or PP2A).
-
Pre-incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding the 32P-labeled phosphohistone substrate (e.g., to a final concentration of 1 µM).
-
Incubate at 30°C for a time period determined to be within the linear range of the reaction (e.g., 10 minutes).
-
Terminate the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer a portion of the supernatant (containing the released 32P-inorganic phosphate) to a scintillation vial.
-
-
Data Analysis:
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the amount of 32P released in each reaction.
-
Determine the percentage of inhibition and IC50 values as described for the Malachite Green assay.
-
Conclusion
This compound and Okadaic acid are indispensable tools for investigating the roles of PP1 and PP2A in cellular physiology and disease. Their distinct selectivity profiles allow for the targeted inhibition of these closely related phosphatases. Okadaic acid, with its strong preference for PP2A, is ideal for studying PP2A-mediated signaling events. Conversely, this compound's remarkable selectivity for PP1 makes it the inhibitor of choice for dissecting the specific functions of this phosphatase. A thorough understanding of their inhibitory characteristics, coupled with the use of robust experimental protocols, will continue to advance our knowledge of protein phosphatase biology and aid in the development of novel therapeutic strategies.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Synthetic Analogs: Selective Inhibitors of Protein Phosphatase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 6. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1-Disrupting Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1‐Disrupting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tautomycetin's PP1 Inhibitory Activity: A Comparative Guide with Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tautomycetin (TMC), a potent and selective inhibitor of Protein Phosphatase 1 (PP1), with other common phosphatase inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the signaling pathways involved to facilitate a comprehensive understanding of this compound's mechanism of action and its utility as a research tool and potential therapeutic agent.
This compound: A Highly Selective PP1 Inhibitor
This compound, a polyketide natural product, has emerged as a valuable tool for dissecting the cellular functions of PP1 due to its high selectivity over other serine/threonine phosphatases, particularly the closely related Protein Phosphatase 2A (PP2A).[1][2][3] This specificity is attributed to the formation of a covalent bond between this compound and a unique cysteine residue (Cys127) within the hydrophobic groove of PP1, a feature not conserved in other phosphatases.[4]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used phosphatase inhibitors against PP1 and PP2A, highlighting the superior selectivity of this compound for PP1.
| Inhibitor | PP1 IC50 (nM) | PP2A IC50 (nM) | Selectivity (PP2A IC50 / PP1 IC50) |
| This compound (TMC/TTN) | 1.6 - 38 pM | 62 | ~39 - 1630 |
| Tautomycin (TTM) | 0.21 | 0.94 | ~4.5 |
| Okadaic Acid | 60 - 500 | 0.5 - 1 | ~0.001 - 0.017 |
| Calyculin A | ~2 | 0.5 - 1 | ~0.25 - 0.5 |
Genetic Validation of this compound's PP1 Inhibitory Activity
The specificity of this compound's cellular effects to its inhibition of PP1 has been validated using genetic approaches. A key study demonstrated that this compound's suppression of the Raf-1/MEK/ERK signaling pathway is directly linked to its inhibition of PP1.[4]
Experimental Approach: Overexpression of Wild-Type and Phosphatase-Dead PP1c
Researchers utilized an overexpression system in COS-7 cells to investigate the role of PP1 in the Raf-1 signaling cascade and to validate that this compound's effects are mediated through PP1.[4]
-
Wild-Type PP1c Overexpression: Increased levels of the active PP1 catalytic subunit (PP1c) were shown to enhance the activation of Raf-1.[4]
-
Phosphatase-Dead PP1c Mutant: Overexpression of a catalytically inactive mutant of PP1c blocked Raf-1 activation.[4]
-
This compound Treatment: The application of this compound mimicked the effect of the phosphatase-dead mutant, suppressing the activation of Raf-1 and the downstream MEK-ERK pathway.[4]
These findings strongly indicate that PP1 is a positive regulator of Raf-1 and that this compound exerts its inhibitory effect on this pathway by targeting PP1.[4]
Experimental Workflow: Genetic Validation of this compound's Effect on Raf-1 Signaling
Caption: Workflow of the genetic validation of this compound's effect on Raf-1 signaling.
Signaling Pathways Modulated by this compound
This compound's high specificity for PP1 allows for the precise dissection of PP1-regulated signaling pathways.
PP1-Dependent Pathway: Raf-1/MEK/ERK Signaling
As demonstrated by genetic validation, this compound inhibits the Raf-1/MEK/ERK pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. PP1 positively regulates Raf-1, and therefore, inhibition of PP1 by this compound leads to the downregulation of this pathway.[4]
Caption: this compound inhibits the PP1-dependent Raf-1/MEK/ERK signaling pathway.
PP1-Independent Pathway: Akt Signaling
Interestingly, studies have shown that this compound can also induce apoptosis in certain cancer cells by suppressing the Akt signaling pathway. This effect, however, has been demonstrated to be independent of its PP1 inhibitory activity, suggesting an off-target effect or a novel mechanism of action in specific cellular contexts.[5]
Caption: this compound can induce apoptosis via a PP1-independent suppression of the Akt pathway.
Experimental Protocols
Overexpression of Wild-Type and Phosphatase-Dead PP1c in COS-7 Cells
Objective: To determine the effect of PP1c overexpression on Raf-1 activity.
Cell Line: COS-7 cells, a monkey kidney fibroblast-like cell line, are commonly used for transfection experiments due to their high efficiency of plasmid uptake.[6]
Protocol:
-
Plasmid Constructs: Obtain or generate expression vectors for wild-type PP1c and a phosphatase-dead mutant of PP1c (e.g., through site-directed mutagenesis).
-
Cell Culture and Transfection:
-
Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Seed cells in appropriate culture dishes to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the wild-type PP1c, phosphatase-dead PP1c, or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Protein Expression: Allow cells to express the transfected proteins for 24-48 hours post-transfection.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
Immunoprecipitation of Raf-1:
-
Incubate equal amounts of protein lysate with an anti-Raf-1 antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Raf-1 Kinase Assay: Proceed with the Raf-1 kinase activity assay as described below.
Raf-1 Kinase Activity Assay
Objective: To measure the kinase activity of immunoprecipitated Raf-1.
Principle: This assay measures the ability of Raf-1 to phosphorylate its direct substrate, MEK (mitogen-activated protein kinase kinase). The phosphorylation of MEK is then detected by immunoblotting with a phospho-specific antibody.[7][8][9]
Protocol:
-
Kinase Reaction:
-
Resuspend the immunoprecipitated Raf-1 beads in a kinase reaction buffer containing ATP and recombinant, kinase-inactive MEK1 as a substrate.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MEK (at Ser217 and Ser221).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative Raf-1 kinase activity in each sample. Normalize to the total amount of immunoprecipitated Raf-1.
Conclusion
This compound stands out as a highly specific and potent inhibitor of Protein Phosphatase 1. Its utility in dissecting PP1-mediated signaling pathways is strongly supported by genetic validation studies. The experimental protocols provided herein offer a framework for researchers to independently validate the on-target effects of this compound and to further explore the intricate roles of PP1 in cellular physiology and disease. The dual effect of this compound on both PP1-dependent and -independent pathways underscores the importance of careful experimental design and interpretation when using chemical inhibitors to probe complex biological systems.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Usage of this compound, a novel inhibitor of protein phosphatase 1 (PP1), reveals that PP1 is a positive regulator of Raf-1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of steroidogenic enzymes and metabolism of steroids in COS-7 cells known as non-steroidogenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel assay for the measurement of Raf-1 kinase activity | Semantic Scholar [semanticscholar.org]
Tautomycetin's Cross-Reactivity with Protein Phosphatases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tautomycetin (TTN), a polyketide natural product, has emerged as a highly selective inhibitor of Protein Phosphatase 1 (PP1), a crucial serine/threonine phosphatase involved in a myriad of cellular processes. This high selectivity makes this compound an invaluable tool for dissecting PP1-specific signaling pathways and a promising starting point for the development of therapeutic agents. This guide provides a comparative analysis of this compound's cross-reactivity with other protein phosphatases, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and other common protein phosphatase inhibitors are summarized in the table below. The data highlights the exceptional selectivity of this compound for PP1 over other phosphatases.
| Inhibitor | PP1 (IC50) | PP2A (IC50) | PP2B (IC50) | PP4 (IC50) | PP5 (IC50) | PP6 (IC50) | SHP2 (IC50) | Selectivity (PP2A/PP1) |
| This compound (TTN) | 0.038 nM[1] | 5.3 nM (~139-fold)[1] | >10,000 nM[1] | ~5,000 nM[1] | 11.9 nM (~313-fold)[1] | ~5,000 nM[1] | 2900 nM[1] | ~139 |
| 1.6 nM[2][3] | 62 nM[2][3] | ~39 | ||||||
| Tautomycin (TTM) | 0.21 nM[3] | 0.94 nM[3] | ~4.5 | |||||
| Okadaic Acid | 10-20 nM | 0.1-0.3 nM | >1,000 nM | ~0.1 nM | ~2.5 nM | ~0.01 | ||
| Fostriecin | >10,000 nM | ~1.5 nM | >10,000 nM | ~3 nM | >10,000 nM | >6667 | ||
| Calyculin A | ~2 nM | ~1 nM | ~0.5 |
Note: IC50 values can vary depending on the assay conditions, substrate used, and the source of the enzyme. The data presented is a compilation from various sources to provide a comparative overview.
The remarkable selectivity of this compound for PP1 is attributed to the formation of a covalent bond with a PP1-specific cysteine residue, Cys127.[1] This covalent interaction leads to a significantly more potent inhibition of PP1 compared to other phosphatases that lack this specific residue.[1]
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for comparative analysis. Below are detailed methodologies for common assays used to assess the cross-reactivity of this compound.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for determining the cross-reactivity of an inhibitor like this compound against a panel of protein phosphatases.
Caption: Experimental workflow for determining the IC50 of this compound.
Malachite Green Phosphatase Assay
This colorimetric assay quantifies the release of inorganic phosphate (B84403) from a substrate upon phosphatase activity.
Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[4][5]
Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a solution of the purified protein phosphatase to be tested in the assay buffer.
-
Prepare the phosphopeptide substrate solution.
-
Prepare the Malachite Green detection solution by mixing Malachite Green, ammonium (B1175870) molybdate, and a stabilizer according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the protein phosphatase solution.
-
Add the this compound dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green detection solution.
-
Allow 15-20 minutes for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
p-Nitrophenyl Phosphate (pNPP) Assay
This is another common colorimetric assay for phosphatase activity.
Principle: The phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow product that can be quantified by measuring its absorbance at 405 nm.[6][7][8][9]
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the purified protein phosphatase.
-
Prepare the pNPP substrate solution.
-
-
Assay Procedure (96-well plate format):
-
Add the protein phosphatase solution to each well.
-
Add the this compound dilutions to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.
-
Start the reaction by adding the pNPP substrate solution.
-
Incubate for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the Malachite Green assay to determine the IC50 value.
-
Radioactive [³²P]-Phosphohistone Assay
This highly sensitive assay is used for detecting low levels of phosphatase activity.
Principle: This method measures the release of ³²P-labeled inorganic phosphate from a ³²P-labeled protein substrate, such as histone.[1][10]
Protocol:
-
Substrate Preparation:
-
Prepare ³²P-labeled histone by incubating it with [γ-³²P]ATP and a suitable protein kinase.
-
Remove unincorporated [γ-³²P]ATP by methods such as dialysis or gel filtration.
-
-
Assay Procedure:
-
In a reaction tube, combine the purified protein phosphatase and a specific concentration of this compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the ³²P-labeled histone substrate.
-
Incubate at 30°C for a set time.
-
Terminate the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.
-
Centrifuge to pellet the protein.
-
Measure the radioactivity of the supernatant, which contains the released ³²P-inorganic phosphate, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³²P released and determine the percentage of inhibition for each this compound concentration.
-
Plot the data and determine the IC50 value as described previously.
-
Signaling Pathway Context: Regulation of Glycogen (B147801) Metabolism
This compound's high selectivity for PP1 makes it an excellent tool to study PP1-regulated pathways. A classic example is the hormonal control of glycogen metabolism in the liver and muscle. PP1 is a key enzyme that dephosphorylates and activates glycogen synthase, promoting glycogen synthesis. It also dephosphorylates and inactivates glycogen phosphorylase, inhibiting glycogen breakdown.
The diagram below illustrates the opposing effects of insulin (B600854) and glucagon/epinephrine on glycogen metabolism and highlights the inhibitory action of this compound on PP1.
Caption: Regulation of glycogen metabolism by PP1 and this compound.
References
- 1. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 119757-73-2 | Tocris Bioscience [tocris.com]
- 3. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Tautomycetin Analogs: A Comparative Guide to Potency and Selectivity as PP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of synthetic Tautomycetin (TTN) analogs as inhibitors of Protein Phosphatase 1 (PP1), a critical enzyme in a vast array of cellular processes. The development of selective PP1 inhibitors is a significant challenge in drug discovery due to the high homology among serine/threonine phosphatases, particularly PP2A. This compound, a natural product isolated from Streptomyces griseochromogenes, is a potent and highly selective inhibitor of PP1, making it a valuable lead compound for the development of novel therapeutics. This guide summarizes key experimental data on synthetic TTN analogs, details the methodologies used to assess their inhibitory activity, and visualizes the relevant signaling pathways.
Comparative Efficacy of this compound Analogs
A study by Woydziak et al. (2020) described the synthesis and evaluation of 28 TTN analogs designed to probe the structure-activity relationship, particularly concerning interactions with the hydrophobic groove of PP1. The inhibitory activities of the seven most potent analogs against both PP1 and PP2A were determined, with this compound included for reference. The data, presented in terms of IC50 values, highlight analogs with improved or altered selectivity compared to the parent compound.
| Compound | PP1 IC50 (nM) | PP2A IC50 (nM) | Selectivity (PP2A/PP1) |
| This compound (TTN) | 11 | 490 | 44.5 |
| Analog 1 | 34 | 270 | 7.9 |
| Analog 2 | 1500 | 6800 | 4.5 |
| Analog 3 | 85 | 70 | 0.8 |
| Analog 4 | 120 | 110 | 0.9 |
| Analog 5 | 130 | 180 | 1.4 |
| Analog 6 | 210 | 330 | 1.6 |
| Analog 7 | 300 | 450 | 1.5 |
Data sourced from Woydziak et al., 2020. Lower IC50 values indicate greater potency. Selectivity is calculated as the ratio of PP2A IC50 to PP1 IC50.
Of the synthesized compounds, four demonstrated selectivity for PP1. Notably, one analog exhibited an eightfold selectivity for PP1 with IC50 values in the nanomolar range (PP1 IC50 = 34 nM, PP2A IC50 = 270 nM). This underscores the potential for synthetic modification of the this compound scaffold to fine-tune inhibitory activity and selectivity.
Mechanism of PP1 Inhibition by this compound
The remarkable selectivity of this compound for PP1 is attributed to the formation of a covalent bond with a specific cysteine residue, Cys127, located in the hydrophobic groove of PP1. This covalent interaction is facilitated by the diene moiety of TTN, which acts as a Michael acceptor for the nucleophilic thiol of Cys127. This cysteine is not conserved in other protein phosphatases, providing a structural basis for TTN's high selectivity. The diacid portion of TTN is responsible for binding to the active site of the phosphatase.
Caption: Mechanism of this compound's selective inhibition of PP1.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the efficacy of this compound analogs as PP1 inhibitors.
Protein Phosphatase Inhibition Assay (Malachite Green Assay)
This colorimetric assay is commonly used to measure the release of free phosphate (B84403) from a substrate following dephosphorylation by a phosphatase.
Principle: The assay measures the amount of inorganic phosphate released from a phosphopeptide substrate. The released phosphate reacts with a Malachite Green-molybdate complex to produce a colored product that can be quantified spectrophotometrically.
Protocol:
-
Reagents: Purified PP1 and PP2A enzymes, phosphopeptide substrate (e.g., phosphorylase a), Malachite Green reagent, reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA).
-
Procedure: a. Prepare serial dilutions of the this compound analogs. b. In a 96-well plate, add the reaction buffer, the phosphopeptide substrate, and the this compound analog at various concentrations. c. Initiate the reaction by adding the purified PP1 or PP2A enzyme. d. Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes). e. Stop the reaction by adding the Malachite Green reagent. f. After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Malachite Green Phosphatase Inhibition Assay.
Radiolabeled Phosphate Release Assay
This highly sensitive assay is used to measure phosphatase activity with picomolar concentrations of the enzyme.
Principle: A protein substrate is radiolabeled with ³²P. The phosphatase activity is determined by measuring the amount of ³²P-labeled inorganic phosphate released from the substrate.
Protocol:
-
Substrate Preparation: Prepare a [³²P]-labeled phosphoprotein substrate, such as [³²P]-phosphohistone.
-
Reagents: Purified PP1 enzyme, [³²P]-labeled substrate, this compound analogs, reaction buffer.
-
Procedure: a. Pre-incubate the PP1 enzyme with varying concentrations of the this compound analog on ice. b. Initiate the dephosphorylation reaction by adding the [³²P]-labeled substrate. c. Incubate the reaction mixture at 30°C. d. Terminate the reaction by adding a solution that precipitates the protein substrate (e.g., trichloroacetic acid). e. Centrifuge the mixture to pellet the protein. f. Measure the radioactivity of the supernatant, which contains the released [³²P]-inorganic phosphate, using a scintillation counter.
-
Data Analysis: Determine the IC50 values by analyzing the dose-dependent inhibition of phosphate release.
Signaling Pathways Modulated by this compound
This compound's ability to inhibit PP1 has been utilized to probe the role of this phosphatase in various signaling cascades.
Regulation of the Raf-1/MEK/ERK Pathway
Studies have shown that PP1 can positively regulate the Raf-1 kinase, a key component of the MAPK/ERK signaling pathway. This compound, by inhibiting PP1, can suppress the activation of Raf-1 and subsequently the downstream MEK-ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival.
Caption: this compound-mediated inhibition of the Raf-1/MEK/ERK pathway.
Induction of Apoptosis via Akt Suppression
Interestingly, this compound can induce apoptosis in cancer cells through a mechanism that is independent of its PP1 inhibitory activity. It has been shown to suppress the activation of the Akt signaling pathway, a key regulator of cell survival.
Caption: PP1-independent induction of apoptosis by this compound.
Unveiling the Specificity of Tautomycetin: A Comparative Analysis of Natural Product PP1 Inhibitors
For researchers in cellular signaling and drug discovery, the selective inhibition of protein phosphatases is a critical tool. Among the plethora of natural products targeting the Ser/Thr phosphatase family, Tautomycetin (TTN) stands out for its remarkable selectivity for Protein Phosphatase 1 (PP1). This guide provides a detailed comparative analysis of this compound and other prominent natural product PP1 inhibitors, supported by experimental data, protocols, and visual diagrams to elucidate their mechanisms and applications.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of various natural product inhibitors against PP1 and other related phosphatases is a key determinant of their utility in research. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized inhibitors. This compound exhibits a significantly lower IC50 for PP1 compared to other phosphatases, highlighting its superior selectivity.
| Inhibitor | PP1 IC50 (nM) | PP2A IC50 (nM) | PP2B IC50 (nM) | PP4 IC50 (nM) | PP5 IC50 (nM) | PP6 IC50 (nM) | Selectivity (PP2A/PP1) |
| This compound (TTN) | 0.038 - 1.6 [1][2][3] | 5.3 - 62 [1][2][3] | >1000[1] | ~5.3[1] | ~11.9[1] | ~5.3[1] | ~39 - 139 |
| Tautomycin (TTM) | 0.16 - 0.21[3][4] | 0.4 - 0.94[3][4] | >1000[4] | - | - | - | ~2.5 - 4.5 |
| Okadaic Acid | 3 - 50[5][6][7] | 0.1 - 1[5][6][7] | 3600 - 4000[5][8] | 0.1[5] | 3.5[5] | - | ~0.002 - 0.33 |
| Calyculin A | 0.4 - 2[9][10][11] | 0.25 - 1[9][10][11] | High µM[9] | 0.4[9] | High µM[9] | - | ~0.13 - 2.5 |
| Microcystin-LR | <0.1 - 1.7[12][13] | <0.1 - 0.04[12][13] | ~100[12] | - | - | - | ~0.02 - 1 |
Note: IC50 values can vary depending on the experimental conditions, substrate used, and the source of the enzyme.
The Molecular Basis of this compound's Selectivity
This compound's remarkable selectivity for PP1 is attributed to its unique chemical structure and mechanism of action. Unlike many other phosphatase inhibitors that bind non-covalently to the highly conserved active site, this compound forms a covalent bond with a specific cysteine residue, Cys127, located in the hydrophobic groove of PP1.[1][9] This cysteine is not conserved in other PPP family members like PP2A, PP4, PP5, and PP6, which explains this compound's high degree of selectivity.[1][9] Tautomycin (TTM), a structurally similar compound, lacks the diene/alkene moiety responsible for this covalent interaction and thus exhibits significantly lower selectivity for PP1.[1][9]
Mechanism of this compound's PP1 Selectivity
Impact on Cellular Signaling: The MAPK/ERK Pathway
Protein Phosphatase 1 plays a crucial role in regulating numerous cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is central to cell proliferation, differentiation, and survival. PP1 can positively regulate the MAPK/ERK pathway by dephosphorylating and activating Raf-1, a key upstream kinase.[13] The specific inhibition of PP1 by this compound can therefore be used to dissect the role of PP1 in this critical signaling cascade.
Role of PP1 in the MAPK/ERK Signaling Pathway
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for two common assays used to determine the inhibitory activity of compounds against PP1.
Malachite Green Phosphatase Assay
This colorimetric assay is a widely used, non-radioactive method for measuring phosphatase activity. It quantifies the release of free phosphate (B84403) from a substrate, which forms a colored complex with malachite green and molybdate (B1676688).
Materials:
-
Purified PP1 enzyme
-
Phosphopeptide substrate (e.g., phosphorylase a)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA, 1 mM DTT
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium (B1175870) molybdate in 4N HCl). Working reagent is prepared by mixing 3 volumes of Solution A with 1 volume of Solution B.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted inhibitor to each well. Include a no-inhibitor control (buffer with solvent) and a no-enzyme control (buffer only).
-
Add 20 µL of the PP1 enzyme solution to each well (except the no-enzyme control) and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the phosphopeptide substrate solution to all wells.
-
Incubate the plate at 30°C for an appropriate time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the Malachite Green working reagent to each well.
-
Allow 15-20 minutes for color development at room temperature.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
32P-Labeled Substrate Assay
This highly sensitive radiometric assay directly measures the release of 32P-labeled inorganic phosphate from a phosphorylated substrate.
Materials:
-
Purified PP1 enzyme
-
32P-labeled substrate (e.g., [32P]phosphorylase a)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% β-mercaptoethanol, 1 mg/mL BSA
-
Test inhibitors dissolved in a suitable solvent
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In microcentrifuge tubes, pre-incubate the PP1 enzyme with the various concentrations of the inhibitor for 10-15 minutes on ice.
-
Initiate the phosphatase reaction by adding the 32P-labeled substrate and incubate at 30°C for 10-20 minutes.
-
Terminate the reaction by adding an equal volume of 20% TCA.
-
Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated protein.
-
Carefully transfer a defined volume of the supernatant (containing the released 32Pi) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of 32Pi released and determine the percentage of inhibition and IC50 values as described for the Malachite Green assay.
Experimental Workflow for Screening PP1 Inhibitors
The following diagram illustrates a typical workflow for the screening and characterization of natural product inhibitors of PP1.
Workflow for PP1 Inhibitor Screening
References
- 1. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 119757-73-2 | Tocris Bioscience [tocris.com]
- 3. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomycin from the bacterium Streptomyces verticillatus. Another potent and specific inhibitor of protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 7. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. The Discodermia calyx Toxin Calyculin A Enhances Cyclin D1 Phosphorylation and Degradation, and Arrests Cell Cycle Progression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calyculin A, Protein Phosphatase Inhibitor - CD BioSciences [celluars.com]
- 11. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyanobacterial microcystin-LR is a potent and specific inhibitor of protein phosphatases 1 and 2A from both mammals and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of microcystin-LR on protein phosphatase 2A and its function in human amniotic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis Confirms Covalent Adduct Formation Between Tautomycetin and PP1, Highlighting Superior Selectivity
New research leveraging electrospray ionization mass spectrometry (ESI-MS) provides definitive evidence of a covalent bond between the selective inhibitor Tautomycetin (TTN) and protein phosphatase 1 (PP1). The analysis reveals a specific interaction with a cysteine residue unique to PP1, explaining TTN's high selectivity compared to other common phosphatase inhibitors. This guide compares TTN's performance with alternative inhibitors and provides the experimental methodology for confirming this crucial covalent interaction.
This compound, a polyketide natural product, has demonstrated significant potential as a highly selective inhibitor of PP1, a key serine/threonine phosphatase involved in a multitude of cellular processes.[1][2] Understanding the molecular basis for this selectivity is crucial for the development of targeted therapeutics. It has been shown that TTN's selectivity for PP1 is conferred by the formation of a stable covalent bond with a specific cysteine residue, Cys127, which is not conserved in other protein phosphatase families.[1][2] This covalent interaction leads to potent and irreversible inhibition of PP1.
Comparative Performance of Protein Phosphatase Inhibitors
This compound exhibits exceptional selectivity for PP1 over other protein phosphatases, a feature that distinguishes it from many other widely used inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternative compounds against PP1 and other phosphatases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Phosphatase | IC50 Value (nM) | Covalent Binding to PP1 | Key Features |
| This compound (TTN) | PP1 | 0.038 - 1.6 [2][3] | Yes (Cys127) [1][2] | Highly selective for PP1. Forms a covalent adduct. |
| PP2A | 5.3 - 62[2][3] | No | ~139-fold less potent against PP2A than PP1.[3] | |
| Tautomycin (TTM) | PP1 | 0.21[2] | No | Structurally similar to TTN but lacks the diene/alkene group required for covalent bonding with Cys127.[3] Less selective than TTN. |
| PP2A | 0.94[2] | No | ||
| Okadaic Acid | PP1 | 3 - 50[1][4] | No | Potent inhibitor of both PP1 and PP2A, with higher affinity for PP2A.[1] |
| PP2A | 0.1 - 1[1][4] | No | ||
| Fostriecin | PP1 | 131,000[5] | No | Highly selective for PP2A and PP4.[6][5][7] Weak inhibitor of PP1. |
| PP2A | 1.5 - 3.2[6][5][7] | Yes (Cys269) | Forms a covalent bond with a cysteine in PP2A. | |
| Microcystin-LR | PP1 | 0.3 - 1.0[8] | Yes (Cys273) | Potent inhibitor of PP1 and PP2A. The cysteine it targets in PP1 is conserved in other phosphatases, leading to less selectivity.[2] |
| PP2A | Similar to PP1 | Yes (Cys266) |
Experimental Protocol: Mass Spectrometry Analysis of the this compound-PP1 Adduct
The following protocol outlines the key steps for confirming the covalent adduct between this compound and PP1 using intact protein mass spectrometry.
1. Sample Preparation:
-
Protein Purification: Purified recombinant human PP1α is used. The protein should be buffer-exchanged into a mass spectrometry-compatible buffer, such as 10 mM ammonium (B1175870) acetate (B1210297), to remove non-volatile salts.
-
Inhibitor Stock Solution: A stock solution of this compound is prepared in a suitable solvent like DMSO.
-
Incubation: Purified PP1 (e.g., at a final concentration of 5 µM) is incubated with a molar excess of this compound (e.g., 50 µM) in the ammonium acetate buffer. A control sample of PP1 with an equivalent amount of DMSO is prepared in parallel. The reaction is incubated for a sufficient time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
2. LC-MS/MS Analysis:
-
Chromatography: The samples are analyzed using a liquid chromatography system coupled to an electrospray ionization mass spectrometer. A reversed-phase column suitable for protein separation (e.g., a C4 column) is used.
-
Gradient: A gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an ion-pairing agent (e.g., 0.1% formic acid) is used to elute the protein from the column. This step also serves to desalt the sample and separate the protein from the unbound inhibitor.
-
Mass Spectrometry: The eluting protein is introduced into the mass spectrometer via electrospray ionization. The mass spectrometer is operated in positive ion mode to detect the protonated protein molecules. Full scan mass spectra are acquired over a mass-to-charge (m/z) range appropriate for the expected charge states of PP1.
3. Data Analysis:
-
Deconvolution: The raw mass spectra, which show a series of peaks corresponding to the different charge states of the protein, are deconvoluted to determine the intact mass of the protein.
-
Mass Shift Analysis: The deconvoluted mass of the this compound-treated PP1 is compared to the mass of the control (untreated) PP1. The formation of a covalent adduct is confirmed by an increase in the mass of the treated protein that corresponds to the molecular weight of this compound. For the this compound-PP1 adduct, an observed mass increase of approximately 624.9 Da is expected, corresponding to the diacid form of this compound.[3]
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the proposed mechanism of this compound's covalent inhibition of PP1.
Caption: Experimental workflow for MS analysis of the TTN-PP1 adduct.
Caption: Covalent inhibition of PP1 by this compound via Cys127.
References
- 1. Analysis of post-translational modifications by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tautomycetin's Grip on PP1: A Guide to Site-Directed Mutagenesis and Alternative Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of site-directed mutagenesis and other experimental techniques for validating the binding site of Tautomycetin on Protein Phosphatase 1 (PP1). Detailed experimental protocols and supporting data are presented to inform the selection of the most appropriate validation strategy.
This compound (TTN), a natural product of Streptomyces sp., has emerged as a highly potent and selective inhibitor of Protein Phosphatase 1 (PP1), a critical enzyme involved in a myriad of cellular processes.[1][2][3] Understanding the precise molecular interactions between this compound and PP1 is paramount for the development of novel therapeutics targeting this enzyme. A key feature of this compound's selectivity for PP1 is its unique ability to form a covalent bond with a specific cysteine residue, Cys127, located within the enzyme's hydrophobic groove.[1][2][4] This guide focuses on the use of site-directed mutagenesis to experimentally validate this crucial interaction and compares this technique with other powerful validation methods.
Unveiling the Binding Site: The Power of Site-Directed Mutagenesis
Site-directed mutagenesis is a cornerstone technique in molecular biology that allows for the precise alteration of a protein's amino acid sequence. By substituting specific residues hypothesized to be critical for ligand binding, researchers can directly assess their contribution to the interaction. In the case of this compound and PP1, mutation of Cysteine-127 to a non-reactive amino acid, such as serine, provides compelling evidence for its role in the covalent linkage and high-affinity binding of the inhibitor.
Quantitative Analysis of this compound Inhibition on Wild-Type and Mutant PP1
The impact of the C127S mutation on the inhibitory potency of this compound is clearly demonstrated by the significant increase in its half-maximal inhibitory concentration (IC50).
| Enzyme | This compound (TTN) IC50 (nM) | Fold Change in IC50 | Reference |
| Wild-Type PP1 | 1.6 | - | [5] |
| C127S Mutant PP1 | ~16 | ~10 | [1] |
This tenfold increase in the IC50 value for the C127S mutant strongly indicates that Cys127 is a key determinant for the potent inhibition of PP1 by this compound.[1] In contrast, the IC50 of other PP1 inhibitors that do not form a covalent bond with Cys127, such as Microcystin-LR, remains unchanged when tested against the C127S mutant.[1]
Experimental Workflow: From Mutation to Activity Assay
The process of validating a binding site using site-directed mutagenesis involves a series of well-defined steps, from the initial mutation of the target gene to the final analysis of enzyme kinetics.
References
- 1. PP1:this compound Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 119757-73-2 | Tocris Bioscience [tocris.com]
A Head-to-Head Comparison of Tautomycetin and RNAi for Protein Phosphatase 1 (PP1) Knockdown
For researchers, scientists, and drug development professionals, the precise modulation of Protein Phosphatase 1 (PP1) activity is crucial for dissecting its role in a myriad of cellular processes and for developing novel therapeutic strategies. Two powerful and distinct methods for reducing PP1 function are the use of the natural product inhibitor, Tautomycetin, and the application of RNA interference (RNAi) technologies. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their mechanisms, efficacy, specificity, and practical considerations.
This comparison guide delves into the specifics of each method, presenting quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams to elucidate complex pathways and workflows.
At a Glance: this compound vs. RNAi for PP1 Downregulation
| Feature | This compound | RNA Interference (siRNA/shRNA) |
| Mechanism of Action | Direct, reversible (non-covalent) or irreversible (covalent) inhibition of PP1 catalytic activity.[1] | Post-transcriptional gene silencing by degradation of PP1 mRNA. |
| Target | PP1 protein (catalytic subunit). | PP1 mRNA (α, β, and γ isoforms). |
| Specificity | Highly selective for PP1 over other phosphatases, particularly PP2A.[2] Forms a covalent bond with a PP1-specific cysteine residue (Cys127), enhancing its selectivity.[1] | High sequence specificity for target PP1 isoform mRNA. Potential for off-target effects due to partial sequence homology with other mRNAs. |
| Mode of Delivery | Direct addition to cell culture media. | Transfection (siRNA) or viral transduction (shRNA). |
| Speed of Onset | Rapid, typically within minutes to hours. | Slower, requires time for mRNA degradation and protein turnover (24-72 hours). |
| Duration of Effect | Dependent on compound stability and cellular washout. | Transient (siRNA, typically 3-7 days) or stable (shRNA) depending on the delivery method. |
| Ease of Use | Relatively simple to apply to cell cultures. | Requires expertise in transfection or viral vector techniques. |
In-Depth Analysis
This compound: The High-Affinity PP1 Inhibitor
This compound (TTN) is a polyketide natural product that has emerged as a highly potent and selective inhibitor of PP1.[2] Its mechanism of action involves binding to the catalytic site of PP1. Notably, TTN's selectivity for PP1 over the closely related phosphatase PP2A is attributed to the formation of a covalent bond with a cysteine residue, Cys127, which is unique to PP1.[1] This covalent interaction results in a significantly lower IC50 value for PP1 compared to other phosphatases.
Quantitative Performance of this compound:
| Phosphatase | IC50 (in vitro) | Reference |
| PP1 | 1.6 nM | [2] |
| PP2A | 62 nM | [2] |
Note: IC50 values can vary depending on the assay conditions and the specific PP1 isoform.
RNA Interference: Precision Gene Silencing of PP1
RNA interference (RNAi) is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. For PP1 knockdown, two main types of RNAi molecules are employed: small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs). siRNAs are typically used for transient knockdown, while shRNAs, often delivered via viral vectors, can achieve stable, long-term silencing of PP1 expression.
Reported Efficacy of RNAi for PP1 Knockdown:
| PP1 Isoform | RNAi Method | Knockdown Efficiency | Cell Line | Reference |
| PP1α | siRNA | >50% protein reduction | Not specified | |
| PP1α, β, γ | shRNA (Adenoviral vector) | Isoform-specific reduction | Not specified |
Note: Knockdown efficiency is highly dependent on the cell type, delivery method, and the specific siRNA/shRNA sequence.
Experimental Corner: Protocols and Methodologies
Protocol 1: this compound Treatment and Phosphatase Activity Assay
Objective: To inhibit PP1 activity in cultured cells using this compound and measure the resulting change in phosphatase activity.
Materials:
-
Cultured cells of interest
-
This compound (from a reputable supplier)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Phosphatase assay kit (e.g., using a colorimetric or fluorometric substrate like p-nitrophenyl phosphate (B84403) (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired period (e.g., 1-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
Phosphatase Activity Assay:
-
Equilibrate the phosphatase assay reagents to room temperature.
-
Add the cell lysate to the wells of a microplate.
-
Initiate the reaction by adding the phosphatase substrate.
-
Incubate for the recommended time at the appropriate temperature.
-
Stop the reaction (if necessary, depending on the kit).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the phosphatase activity and compare the activity in this compound-treated cells to untreated controls.
Protocol 2: siRNA-Mediated Knockdown of PP1 and Western Blot Analysis
Objective: To transiently knock down the expression of a specific PP1 isoform using siRNA and quantify the reduction in protein levels by Western blot.
Materials:
-
Cultured cells of interest
-
siRNA targeting the desired PP1 isoform (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the PP1 isoform
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so they are 60-80% confluent at the time of transfection.
-
siRNA Transfection:
-
Dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the PP1 isoform signal to the loading control. Compare the protein levels in cells treated with the PP1-specific siRNA to those treated with the non-targeting control.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of PP1, and the experimental workflows for this compound treatment and RNAi knockdown.
References
Assessing the In Vivo Efficacy of Tautomycetin and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tautomycetin (TMC), a polyketide natural product, has garnered significant interest for its potent immunosuppressive and anticancer activities. Its primary mechanism of action involves the selective inhibition of protein phosphatase 1 (PP1), a key regulator of numerous cellular processes.[1][2] However, emerging evidence suggests that its therapeutic effects may also be mediated through PP1-independent pathways.[3][4] This guide provides a comparative analysis of the in vivo efficacy of this compound and its derivatives, supported by available experimental data, to aid researchers in navigating their potential therapeutic applications.
Comparative Efficacy of this compound and Derivatives
While extensive in vivo data for this compound derivatives remains limited in publicly available literature, in vitro studies provide valuable insights into their relative potency. The available data on the parent compound, this compound, demonstrates significant in vivo immunosuppressive effects.
Table 1: In Vivo Immunosuppressive Efficacy of this compound in a Rat Cardiac Allograft Model
| Treatment Group | Dose | Mean Graft Survival (Days) | Reference |
| Control (Vehicle) | - | 7.8 ± 0.8 | |
| This compound (TMC) | 0.1 mg/kg/day | > 160 | |
| Cyclosporine A (CsA) | 10 mg/kg/day | > 160 |
Table 2: In Vitro Comparison of this compound and its Derivatives
| Compound | PP1 Inhibition (IC50, nM) | Immunosuppressive Activity (IC50, Jurkat cells, µM) | Anticancer Activity (IC50, MCF-7 cells, µM) | Reference |
| This compound (TMC) | 1.6 | ~0.1 | ~0.3 | [2] |
| TMC-F1 | >100 | >50 | >50 | |
| TMC-D1 | ~50 | >50 | >50 | |
| TMC-D2 | ~100 | ~8 | ~8 | |
| TMC-Chain | >1000 | ~10 | ~10 |
Signaling Pathways of this compound
This compound's biological activities are attributed to its modulation of several key signaling pathways. Its primary target is Protein Phosphatase 1 (PP1), a serine/threonine phosphatase involved in a myriad of cellular functions. However, studies have also elucidated PP1-independent mechanisms.
Caption: this compound's dual mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key in vivo experimental protocols cited in this guide.
Heterotopic Rat Cardiac Allograft Model
This model is a standard for assessing the efficacy of immunosuppressive agents.
Workflow:
Caption: Workflow for the heterotopic cardiac allograft model.
Protocol Summary:
-
Animals: Male Wistar-Kyoto rats as donors and male Lewis rats as recipients.
-
Anesthesia: Standard laboratory animal anesthesia (e.g., isoflurane).
-
Surgical Procedure: The donor heart is harvested and transplanted into the abdomen of the recipient rat. The aorta of the donor heart is anastomosed to the recipient's abdominal aorta, and the pulmonary artery is anastomosed to the inferior vena cava.
-
Treatment: this compound (0.1 mg/kg/day), Cyclosporine A (10 mg/kg/day), or vehicle control is administered daily, typically via oral gavage or intraperitoneal injection, starting from the day of transplantation.
-
Monitoring and Endpoint: Graft survival is monitored by daily abdominal palpation. The endpoint is the cessation of a palpable heartbeat, which is confirmed by laparotomy.
Rodent Islet Allograft Model
This model is utilized to evaluate the efficacy of immunosuppressants in preventing the rejection of transplanted pancreatic islets, relevant to type 1 diabetes research.
Workflow:
Caption: Workflow for the rodent islet allograft model.
Protocol Summary:
-
Islet Isolation: Pancreatic islets are isolated from donor rats (e.g., Lewis rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Recipient Preparation: Recipient rats (e.g., Wistar rats) are rendered diabetic by a single intraperitoneal injection of streptozotocin. Diabetes is confirmed by measuring blood glucose levels.
-
Transplantation: A known number of isolated islets are transplanted under the kidney capsule of the diabetic recipient rats.
-
Treatment: Immunosuppressive agents are administered daily. In a study of synergistic effects, this compound was co-administered with Cyclosporine A.
-
Monitoring: Blood glucose levels of the recipient rats are monitored regularly. Successful engraftment is indicated by the normalization of blood glucose levels. Graft rejection is marked by a return to a hyperglycemic state.
Conclusion
This compound demonstrates significant in vivo immunosuppressive efficacy, comparable to the established drug Cyclosporine A, in a preclinical allograft model. While in vivo data for its derivatives are currently lacking, in vitro studies suggest that structural modifications can differentially impact their biological activities, with compounds like TMC-D2 and TMC-Chain showing promise. The elucidation of both PP1-dependent and independent signaling pathways for this compound's actions opens new avenues for targeted drug design. Further in vivo studies on this compound derivatives are imperative to fully assess their therapeutic potential as either immunosuppressive or anticancer agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to conduct such investigations.
References
- 1. Immunosuppressive effects of this compound in vivo and in vitro via T cell-specific apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of this compound and its derivatives on protein phosphatase inhibition, immunosuppressive function and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis by inactivating Akt through a PP1-independent signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses the TNFalpha/NF-kappaB pathway via inhibition of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Tautomycetin: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Tautomycetin, a potent and selective inhibitor of protein phosphatase 1 (PP1). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is a biologically active compound that requires careful handling. Users should always consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Spillage and Accidental Release
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Proper Disposal Procedures
As a potent bioactive compound, this compound and any contaminated materials must be disposed of as hazardous waste.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, empty containers, and contaminated disposables (e.g., gloves, pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the waste material and is kept closed when not in use.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and a full description of the contents, including "this compound."
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal facility. Contact your institution's EHS department to schedule a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data: Inhibitory Activity of this compound
This compound is a highly selective inhibitor of Protein Phosphatase 1 (PP1). Its inhibitory potency against various phosphatases is summarized below.
| Phosphatase | IC₅₀ Value |
| Protein Phosphatase 1 (PP1) | 1.6 nM |
| Protein Phosphatase 2A (PP2A) | 62 nM |
Experimental Protocols
In Vitro Protein Phosphatase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound against a specific protein phosphatase, such as PP1.
Materials:
-
Purified protein phosphatase (e.g., PP1)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Substrate (e.g., a phosphopeptide or p-nitrophenyl phosphate (B84403) - pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the protein phosphatase and substrate to their working concentrations in the assay buffer. Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound solution at various concentrations (or solvent control)
-
Protein phosphatase solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to each well to start the dephosphorylation reaction.
-
Incubation: Incubate the plate at the reaction temperature for a set period (e.g., 30-60 minutes).
-
Stop Reaction (if necessary): Depending on the substrate used, the reaction may need to be stopped by adding a stop solution.
-
Detection: Measure the product formation using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of Protein Phosphatase 1 (PP1). This inhibition can affect various downstream signaling pathways.
Caption: this compound inhibits PP1, affecting downstream Akt and MAPK/ERK signaling pathways.
Experimental Workflow: In Vitro Inhibition Assay
The following diagram illustrates the key steps in an in vitro assay to measure this compound's inhibitory effect on a protein phosphatase.
Caption: Workflow for determining the IC₅₀ of this compound in a protein phosphatase inhibition assay.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
